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  • Product: 4-(3-Bromobenzoyl)quinoline
  • CAS: 1706429-73-3

Core Science & Biosynthesis

Foundational

4-(3-Bromobenzoyl)quinoline: Physicochemical Profiling and Orthogonal Synthetic Utility

Scaffold Rationale & Executive Summary In modern drug discovery and materials science, the strategic selection of bifunctional building blocks dictates the efficiency of downstream library generation. 4-(3-Bromobenzoyl)q...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Rationale & Executive Summary

In modern drug discovery and materials science, the strategic selection of bifunctional building blocks dictates the efficiency of downstream library generation. 4-(3-Bromobenzoyl)quinoline (CAS: 1706429-73-3) represents a privileged, orthogonal scaffold[1]. It seamlessly integrates a pharmacologically relevant quinoline core with a highly reactive 3-bromobenzoyl moiety.

As an application scientist, I prioritize scaffolds that offer predictable, divergent reactivity. This molecule provides exactly that: three distinct sites for functionalization (the aryl bromide, the bridging ketone, and the quinoline nitrogen) that can be manipulated independently without cross-interference. This whitepaper details the physicochemical properties, mechanistic reactivity, and field-validated protocols for utilizing this intermediate in complex synthesis.

Physicochemical Data Matrix

Understanding the baseline physical and chemical properties of 4-(3-Bromobenzoyl)quinoline is critical for solvent selection, purification, and reaction design[2]. Below is a synthesized matrix of its core properties.

PropertyValue / Description
Chemical Name 4-(3-Bromobenzoyl)quinoline
CAS Registry Number 1706429-73-3
Molecular Formula C16H10BrNO
Molecular Weight 312.16 g/mol
Appearance Off-white to pale yellow crystalline powder (typical of conjugated diaryl ketones)
Solubility Profile Soluble in DMF, DMSO, DCM, and EtOAc. Insoluble in water and non-polar aliphatics (e.g., hexanes).
Hydrogen Bond Acceptors 2 (Ketone oxygen, Quinoline nitrogen)
Hydrogen Bond Donors 0
Estimated LogP ~3.8 (Highly lipophilic, requiring organic/aqueous biphasic systems for transition-metal catalysis)

Mechanistic Reactivity Profile

The synthetic power of 4-(3-Bromobenzoyl)quinoline lies in its electronic topography. The carbonyl group at the C4 position of the quinoline ring exerts a strong electron-withdrawing effect. This further depletes electron density from the already electron-deficient quinoline core, rendering it highly resistant to electrophilic aromatic substitution but exceptionally stable under oxidative conditions.

Conversely, the meta-positioned bromine on the phenyl ring is electronically decoupled from the direct resonance of the ketone, yet it remains highly primed for oxidative addition by low-valent transition metals. This allows for highly chemoselective Suzuki-Miyaura and Buchwald-Hartwig cross-couplings without disturbing the quinoline core[3]. Furthermore, the bridging diaryl ketone is sterically accessible and can undergo chemoselective reduction or reductive amination[4].

Visualizing Orthogonal Functionalization

To conceptualize the divergent synthetic pathways available to this scaffold, the following logical relationship diagram outlines the primary vectors of functionalization.

G Core 4-(3-Bromobenzoyl)quinoline Sub1 C-Br Activation (Suzuki/Buchwald) Core->Sub1 Pd(0), Ligand, Base Sub2 Ketone Reduction (NaBH4 / Amination) Core->Sub2 Hydride Source Sub3 Quinoline N-Functionalization (Oxidation/Alkylation) Core->Sub3 Electrophile / Oxidant Prod1 Biaryl/Heteroaryl Derivatives Sub1->Prod1 Prod2 Secondary Alcohols / Amines Sub2->Prod2 Prod3 Quinoline N-Oxides / Quaternary Salts Sub3->Prod3

Divergent synthetic pathways of 4-(3-Bromobenzoyl)quinoline.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the reaction provides internal visual or analytical cues to confirm that the mechanistic steps (e.g., catalyst activation, hydride transfer) are occurring as intended.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the C-C bond formation at the 3-bromo position using an arylboronic acid[5].

Causality & Reagent Selection: We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand provides a wide bite angle, which stabilizes the palladium intermediate against the steric bulk of the ortho/meta-substituted diaryl ketone system. Potassium carbonate ( K2​CO3​ ) in a 1,4-Dioxane/Water mixture ensures that both the lipophilic quinoline substrate and the inorganic base are sufficiently solvated to allow transmetalation at the biphasic interface.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-(3-Bromobenzoyl)quinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 0.1 M relative to the substrate). Self-Validation: The mixture will appear as a heterogeneous white/pale-yellow suspension.

  • Catalyst Introduction: Add Pd(dppf)Cl2​ (0.05 equiv) under a positive stream of argon.

  • Activation & Heating: Heat the reaction mixture to 85°C. Self-Validation: Within 15 minutes, the mixture will transition from an orange suspension to a dark red/brown homogeneous solution. This color change is the visual confirmation that the Pd(II) precatalyst has been successfully reduced to the active Pd(0) species.

  • Monitoring: Monitor via LC-MS or TLC (Hexanes:EtOAc 7:3). The reaction is typically complete within 4-6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Chemoselective Ketone Reduction to Secondary Alcohol

This protocol details the reduction of the bridging ketone without disturbing the aryl bromide or the quinoline ring[4].

Causality & Reagent Selection: Sodium borohydride ( NaBH4​ ) is chosen for its mild hydridic character. A mixed solvent system of Dichloromethane (DCM) and Methanol (MeOH) is critical. DCM solubilizes the highly lipophilic 4-(3-Bromobenzoyl)quinoline, while MeOH provides the protic source required to stabilize the alkoxyborohydride intermediate, drastically accelerating the rate of hydride transfer.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(3-Bromobenzoyl)quinoline (1.0 equiv) in a 1:1 mixture of DCM and MeOH (0.2 M).

  • Cooling: Chill the solution to 0°C using an ice bath. Causality: Lowering the temperature prevents potential side reactions, such as the reduction of the quinoline ring, ensuring absolute chemoselectivity for the ketone.

  • Hydride Addition: Add NaBH4​ (1.5 equiv) portion-wise over 10 minutes. Self-Validation: Immediate, gentle effervescence (hydrogen gas evolution) will be observed. This bubbling confirms the protic activation of the borohydride reagent.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Self-Validation: TLC monitoring under UV (254 nm) will show the disappearance of the starting material and the appearance of a more polar spot (the secondary alcohol).

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NH4​Cl until bubbling ceases. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate under reduced pressure to yield the crude alcohol, which is often pure enough (>95%) for subsequent steps without chromatography.

References

  • Chemsrc. "4-(3-Bromobenzoyl)quinoline Chemical & Physical Properties". Chemsrc Database. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136044733, (3-Bromophenyl)(quinolin-4-yl)methanone". PubChem. Available at:[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs Technical Protocols. Available at:[Link]

  • Chemical Society Reviews. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations". Royal Society of Chemistry. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. "Efficient Synthesis of Sodium Borohydride: Balancing Reducing Agents with Intrinsic Hydrogen Source". American Chemical Society. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Mass Spectrometry, and Synthetic Logic of 4-(3-Bromobenzoyl)quinoline

Executive Summary In contemporary medicinal chemistry, the strategic assembly of privileged scaffolds is paramount for developing high-affinity therapeutics. 4-(3-Bromobenzoyl)quinoline (CAS: 1706429-73-3)[1] represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic assembly of privileged scaffolds is paramount for developing high-affinity therapeutics. 4-(3-Bromobenzoyl)quinoline (CAS: 1706429-73-3)[1] represents a highly versatile intermediate that bridges the robust pharmacological utility of the quinoline core with the highly specific interaction potential of a brominated aryl group. This technical guide provides an in-depth analysis of the compound’s physicochemical properties, exact mass metrics, structural logic, and the self-validating analytical and synthetic workflows required for its characterization and production.

Structural Logic and Pharmacophoric Utility

The molecular architecture of 4-(3-Bromobenzoyl)quinoline is not arbitrary; it is a meticulously designed pharmacophore that leverages three distinct structural domains to maximize target engagement.

  • The Quinoline Core: Historically recognized as a privileged scaffold in medicinal chemistry, the quinoline moiety drives target affinity through robust π−π stacking and hydrophobic interactions, frequently anchoring molecules within the hinge regions of kinases or the active sites of pathogenic enzymes[2].

  • The Ketone Linker: The carbonyl group acts as a critical hydrogen-bond acceptor. Furthermore, it provides a degree of conformational flexibility, allowing the two aromatic systems to adopt non-coplanar geometries that better complement complex three-dimensional binding pockets.

  • The 3-Bromo Substituent: The incorporation of a heavy halogen introduces a highly directional intermolecular force known as halogen bonding . Due to the anisotropic charge distribution around the bromine atom, a positive electrostatic region (the σ -hole) forms on the extension of the C–Br bond. This σ -hole interacts attractively with nucleophiles (Lewis bases) in target proteins, significantly enhancing binding affinity and metabolic stability compared to unhalogenated analogs[3].

Pharmacophore Core 4-(3-Bromobenzoyl)quinoline (Target Scaffold) Quinoline Quinoline Core Core->Quinoline Benzoyl Ketone Linker Core->Benzoyl Bromo 3-Bromo Substituent Core->Bromo Target1 Pi-Pi Stacking & Hinge Region Binding Quinoline->Target1 Mediates Target2 H-Bond Acceptor & Conformational Flexibility Benzoyl->Target2 Mediates Target3 Halogen Bonding (Sigma-Hole Interaction) Bromo->Target3 Mediates

Figure 1: Pharmacophoric deconstruction and target interaction logic of 4-(3-Bromobenzoyl)quinoline.

Physicochemical Profiling: Molecular Weight & Exact Mass

Accurate mass determination is the cornerstone of structural validation. Because bromine exists in nature as a nearly 1:1 mixture of two stable isotopes ( 79Br at 50.69% and 81Br at 49.31%), the mass spectrum of 4-(3-Bromobenzoyl)quinoline exhibits a highly diagnostic isotopic signature.

Table 1: Physicochemical and Mass Metrics of 4-(3-Bromobenzoyl)quinoline

ParameterValueDerivation / Significance
Chemical Formula C16​H10​BrNO Core composition[1].
Average Molecular Weight 312.16 g/mol Calculated using standard atomic weights[1].
Exact Mass (Monoisotopic) 310.9946 Da Calculated using 12C , 1H , 14N , 16O , and 79Br .
[M+H]+ ( 79Br ) 312.0019 m/z Primary target peak in positive ESI-MS.
[M+H]+ ( 81Br ) 313.9998 m/z Secondary peak; forms a 1:1 doublet with the 79Br peak.

Analytical Characterization: HRMS Workflow

To empirically validate the exact mass and isotopic distribution of the synthesized compound, a High-Resolution Mass Spectrometry (HRMS) protocol utilizing Liquid Chromatography coupled to a Quadrupole Time-of-Flight (LC-QTOF-MS) system is employed.

HRMS_Workflow SamplePrep Sample Prep 1 µg/mL in MeOH LC UHPLC Separation C18 Column SamplePrep->LC Ionization ESI+ Ionization Soft Ionization LC->Ionization TOF Q-TOF Analysis High Resolution Ionization->TOF Data Isotope Analysis 79Br / 81Br Ratio TOF->Data

Figure 2: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Step-by-Step LC-ESI-QTOF-MS Methodology
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using Methanol/Water (50:50, v/v) supplemented with 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, driving the formation of [M+H]+ ions in solution prior to aerosolization, thereby maximizing ionization efficiency and signal-to-noise ratio.

  • Chromatographic Separation: Inject 2 µL of the sample onto a sub-2 µm reversed-phase C18 UHPLC column. Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The lipophilic diaryl ketone is strongly retained by the C18 stationary phase. The gradient ensures that any unreacted polar precursors (e.g., quinoline-4-carboxylic acid) elute in the void volume, preventing ion suppression at the mass spectrometer detector.

  • ESI-MS Acquisition: Operate the Q-TOF in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

    • Causality: ESI is a "soft" ionization technique that transfers the intact [M+H]+ ion into the gas phase without inducing extensive fragmentation, which is critical for exact mass determination.

  • Self-Validating Data Analysis: Extract the ion chromatograms (EIC) for m/z 312.0019 and 314.0000.

    • Causality: The protocol acts as a self-validating system. The observation of a distinct doublet at m/z 312.0019 and 313.9998 with an approximately 1:1 relative intensity definitively confirms the presence of exactly one bromine atom in the intact molecule, ruling out isobaric contaminants.

Synthetic Methodology & Validation

The synthesis of diaryl ketones often suffers from poor chemoselectivity, as highly reactive organometallic reagents tend to attack the newly formed ketone, resulting in tertiary alcohol byproducts. To circumvent this, the synthesis of 4-(3-Bromobenzoyl)quinoline relies on the highly controlled Weinreb Amide methodology[4].

Step-by-Step Synthetic Protocol
  • Weinreb Amide Formation: React quinoline-4-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of EDC·HCl, HOBt, and DIPEA in anhydrous DMF at room temperature for 12 hours.

    • Causality: EDC and HOBt activate the carboxylic acid, preventing non-productive side reactions and allowing the relatively weak N,O-dimethylhydroxylamine nucleophile to attack efficiently, yielding the stable N-methoxy-N-methylamide (Weinreb amide).

  • Grignard Addition: Dissolve the purified Weinreb amide in anhydrous THF and cool to -20 °C under an inert argon atmosphere. Dropwise, add 1.1 equivalents of 3-bromophenylmagnesium bromide. Stir for 2 hours.

    • Causality: The Grignard reagent attacks the carbonyl carbon of the Weinreb amide. Crucially, the N-methoxy oxygen and the carbonyl oxygen coordinate with the magnesium ion to form a highly stable, five-membered metal-chelate tetrahedral intermediate. This intermediate resists collapse during the reaction, strictly preventing a second equivalent of the Grignard reagent from adding and forming an undesired tertiary alcohol[4].

  • Aqueous Quench and Isolation: Quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride ( NH4​Cl ) at 0 °C. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: The mildly acidic aqueous quench serves a dual purpose: it neutralizes any unreacted Grignard reagent and breaks the magnesium chelate. Only upon this aqueous disruption does the tetrahedral intermediate collapse to release the final target ketone, 4-(3-Bromobenzoyl)quinoline.

References

  • 4-(3-Bromobenzoyl)
  • Halogen Bonding—A Novel Interaction for Rational Drug Design?
  • The Emergence of a Versatile Intermediate: A Technical Guide to 2-(2-Chloroethyl)
  • Source: Chemical Communications (RSC Publishing)

Sources

Foundational

Safety data sheet (SDS) and toxicity for 4-(3-Bromobenzoyl)quinoline

Predictive Toxicology and Safety Data Profiling of 4-(3-Bromobenzoyl)quinoline Executive Summary 4-(3-Bromobenzoyl)quinoline (CAS: 1706429-73-3) is a specialized synthetic intermediate and pharmacophore scaffold utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Predictive Toxicology and Safety Data Profiling of 4-(3-Bromobenzoyl)quinoline

Executive Summary

4-(3-Bromobenzoyl)quinoline (CAS: 1706429-73-3) is a specialized synthetic intermediate and pharmacophore scaffold utilized in advanced drug discovery[1]. Combining the well-documented DNA-intercalating properties of the quinoline core with the highly lipophilic, electron-withdrawing nature of a 3-bromobenzoyl moiety, this compound presents unique mechanistic toxicities[2][3]. Because comprehensive in vivo data for novel research chemicals is often proprietary or limited, researchers must rely on predictive toxicology. This technical guide provides an in-depth analysis of the compound's physicochemical properties, predictive toxicological mechanisms, empirical Safety Data Sheet (SDS) parameters, and a self-validating experimental protocol for in vitro safety profiling.

Physicochemical Profile & Structural Biology

Understanding the toxicity of 4-(3-Bromobenzoyl)quinoline requires deconstructing its structural components. The molecule consists of a rigid, planar quinoline bicyclic system conjugated to a brominated benzoyl group[1].

PropertyValue
Chemical Name 4-(3-Bromobenzoyl)quinoline
CAS Registry Number 1706429-73-3
Molecular Formula C16H10BrNO
Molecular Weight 312.16 g/mol
Structural Class Halogenated Heteroaromatic Ketone
Predicted Solubility Highly lipophilic; soluble in DMSO, DMF, and DCM

Causality of Reactivity: The bromine atom at the meta position of the benzoyl ring significantly enhances the compound's lipophilicity (LogP), facilitating rapid permeation across phospholipid bilayers. However, this halogenation also increases the potential for off-target hydrophobic interactions and CYP450-mediated oxidative stress in hepatic models. The ketone linker provides a degree of electrophilicity, making the molecule susceptible to nucleophilic attack under specific physiological conditions.

Predictive Toxicology & Mechanistic Pathways

  • DNA Intercalation & Topoisomerase Poisoning: The planar quinoline core is a classic double-stranded DNA (dsDNA) intercalator. Biophysical studies on related quinolines demonstrate that they intercalate between DNA base pairs, an entropically driven process that stabilizes dsDNA (increasing the melting temperature, Tm) and prevents strand separation[2]. This intercalation traps topoisomerase cleavage complexes, leading to lethal double-strand breaks (DSBs)[2][3].

  • Epigenetic Interference: Recent structural biology studies reveal that quinoline-based compounds can also bind the DNA minor groove, acting as non-nucleoside inhibitors of DNA methyltransferases (e.g., DNMT1) by causing a conformational shift that displaces the enzyme's catalytic domain[4].

  • p53-Mediated Apoptosis: The accumulation of DSBs triggers a robust DNA damage response. This is characterized by the rapid phosphorylation of histone H2AX (γH2AX) and the subsequent activation of the p53 pathway, ultimately arresting the cell cycle and inducing apoptosis[3][4].

ToxicityPathway A 4-(3-Bromobenzoyl)quinoline (Lipophilic Penetration) B Nuclear Translocation & DNA Minor Groove Binding A->B C dsDNA Intercalation B->C D Topoisomerase/DNMT Inhibition C->D E Double-Strand Breaks (DSBs) D->E F p53 Pathway Activation (γH2AX Upregulation) E->F G Cell Cycle Arrest & Apoptosis F->G

Mechanistic pathway of quinoline-mediated DNA intercalation and apoptosis.

Safety Data Sheet (SDS) & GHS Classification

Based on structural alerts from analogous brominated aromatic ketones and quinoline derivatives, 4-(3-Bromobenzoyl)quinoline must be handled under strict Globally Harmonized System (GHS) protocols[5].

GHS Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral/Dermal) Category 4H302 + H312: Harmful if swallowed or in contact with skin.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (STOT) Category 3H335: May cause respiratory irritation.

Handling and Storage Protocols:

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent aerosol inhalation of the fine powder[5].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to the compound's high lipophilicity), safety goggles, and a chemically resistant lab coat.

  • Storage: Store at 2–8 °C in a tightly sealed container, protected from light and moisture. Purge the container with an inert gas (Argon or Nitrogen) to prevent oxidative degradation of the ketone moiety[5].

  • Spill Response: Do not use water, as it may spread lipophilic compounds. Absorb with an inert dry material (e.g., dry sand or vermiculite), sweep up without generating dust, and place in a hazardous waste container for incineration[5].

Experimental Workflow: In Vitro Toxicity & Intercalation Assay

To empirically validate the predicted cytotoxicity and mechanistic action of 4-(3-Bromobenzoyl)quinoline, the following self-validating protocol is recommended.

Rationale for Experimental Design: This workflow utilizes A549 (human lung carcinoma) cells, which possess wild-type p53, making them ideal for observing p53-mediated DNA damage responses[4]. Doxorubicin is utilized as a positive control because it is a well-characterized DNA intercalator and topoisomerase II poison[3].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 4-(3-Bromobenzoyl)quinoline in 100% molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions in culture media, ensuring the final DMSO concentration never exceeds 0.1% (v/v) to prevent vehicle-induced cytotoxicity.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37 °C, 5% CO₂ to allow adherence.

  • Dosing: Treat cells with the compound at concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.1% DMSO) and a positive control (1 µM Doxorubicin). Incubate for 48 hours.

  • Viability Assessment (CellTiter-Glo): Add CellTiter-Glo reagent to lyse cells and quantify ATP, which is directly proportional to the number of metabolically active cells. Calculate the IC₅₀ using non-linear regression analysis.

  • Mechanistic Validation (Western Blot): Harvest cells treated at the calculated IC₅₀ concentration. Extract proteins using RIPA buffer and perform SDS-PAGE. Probe with primary antibodies against γH2AX (the primary biomarker of DSBs) and p53, using GAPDH as a loading control, to confirm the DNA intercalation damage pathway[3][4].

Workflow S1 Phase 1: Compound Prep (DMSO Stock, Serial Dilution) S3 Phase 3: Dosing & Incubation (24-72h) S1->S3 S2 Phase 2: Cell Culture (A549/HepG2 Seeding) S2->S3 S4 Phase 4: Viability Assay (CellTiter-Glo / MTT) S3->S4 S5 Phase 5: Mechanistic Validation (γH2AX Western Blot) S3->S5

Self-validating high-throughput workflow for in vitro cytotoxicity profiling.

References

  • Title: 4-(3-Bromobenzoyl)quinoline | CAS#:1706429-73-3 Source: Chemsrc Chemical Database URL: [Link]

  • Title: Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity Source: International Journal of Molecular Sciences (via PubMed Central) URL: [Link]

  • Title: Quinoline-based compounds can inhibit diverse enzymes that act on DNA Source: Cell Chemical Biology (via PubMed Central) URL: [Link]

  • Title: From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles Source: Arabian Journal of Chemistry URL: [Link]

Sources

Exploratory

Spectroscopic Data for 4-(3-Bromobenzoyl)quinoline: An In-depth Technical Guide

Introduction: The Significance of 4-(3-Bromobenzoyl)quinoline 4-(3-Bromobenzoyl)quinoline is a heterocyclic ketone with a molecular structure featuring a quinoline ring linked to a 3-bromophenyl group through a carbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 4-(3-Bromobenzoyl)quinoline

4-(3-Bromobenzoyl)quinoline is a heterocyclic ketone with a molecular structure featuring a quinoline ring linked to a 3-bromophenyl group through a carbonyl bridge. This class of compounds, quinoline derivatives, is a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including potential anticancer and antimicrobial properties.[1][2][3] The precise arrangement of the quinoline, ketone, and bromophenyl functionalities necessitates rigorous structural confirmation and purity assessment, for which spectroscopic methods are indispensable.[1]

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-(3-Bromobenzoyl)quinoline. It is designed for researchers and professionals in drug development, offering a detailed interpretation of the spectral data grounded in the fundamental principles of spectroscopy. We will explore how ¹H NMR, ¹³C NMR, and IR spectroscopy collectively provide an unambiguous structural fingerprint of the molecule.

Molecular Structure and Spectroscopic Blueprint

To interpret the spectroscopic data accurately, we must first understand the molecule's structure and the expected signals from its distinct chemical environments.

Caption: Numbering scheme for 4-(3-Bromobenzoyl)quinoline.

Expected Spectroscopic Features:

  • ¹H NMR: Signals will appear in the aromatic region (approx. 7.0-9.0 ppm). The protons on the quinoline ring will have distinct chemical shifts due to the influence of the nitrogen atom and the benzoyl substituent.[4] Protons H2 and H8 are typically shifted downfield. The four protons on the bromophenyl ring will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene.

  • ¹³C NMR: The spectrum will show signals for all 16 carbon atoms. The carbonyl carbon (C=O) is expected to have a characteristic downfield shift (approx. 190-200 ppm).[5] The carbon attached to the bromine (C3') will also have a distinct chemical shift. Other aromatic carbons will appear in the typical range of 120-150 ppm.[6][7]

  • IR Spectroscopy: A strong, sharp absorption band is expected for the carbonyl (C=O) stretch of the aromatic ketone, typically around 1660-1700 cm⁻¹.[5][8] Other characteristic bands will include aromatic C=C and C-H stretching, and a C-Br stretching vibration at a lower frequency.[9]

Experimental Protocols & Data Acquisition

A self-validating system for spectroscopic analysis ensures data integrity and reproducibility. The following protocols are standard for obtaining high-quality spectra for compounds like 4-(3-Bromobenzoyl)quinoline.

Caption: Standard workflow for spectroscopic characterization.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of purified 4-(3-Bromobenzoyl)quinoline.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4][10]

  • Standardization: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[1]

  • Processing: Process the raw data using appropriate software, involving Fourier transformation, phase correction, and baseline correction to obtain the final, interpretable spectra.

IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Background Collection: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Collection: Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Spectroscopic Data and Interpretation

While specific experimental data for 4-(3-Bromobenzoyl)quinoline is not available in the searched literature, we can predict the spectra with high confidence based on extensive data for closely related quinoline and aromatic ketone structures.[11][12]

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum is the most informative for initial structural verification. The signals are anticipated in the aromatic region, and their multiplicity and coupling constants (J-values) reveal the connectivity of the protons.

Table 1: Predicted ¹H NMR Data for 4-(3-Bromobenzoyl)quinoline (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.9 - 9.1d~4.5
H-88.2 - 8.4d~8.5
H-58.0 - 8.2d~8.5
H-2'7.9 - 8.1t~1.8
H-77.8 - 7.9ddd~8.4, 6.9, 1.4
H-6'7.7 - 7.8ddd~7.8, 1.8, 1.1
H-67.6 - 7.7ddd~8.4, 6.9, 1.4
H-4'7.6 - 7.7ddd~7.8, 1.8, 1.1
H-37.5 - 7.6d~4.5
H-5'7.3 - 7.4t~7.8

Interpretation:

  • Quinoline Protons: The proton at the C-2 position (H-2) is expected to be the most deshielded (highest ppm value) due to the anisotropic effect of the nitrogen atom.[4] H-8 is also significantly downfield. The coupling between H-2 and H-3 will result in a doublet for each, with a small coupling constant typical for this system.

  • Bromobenzoyl Protons: The four protons on the 3-bromophenyl ring will show a complex but predictable pattern. H-2' (ortho to the carbonyl and meta to the bromine) will appear as a triplet or narrow multiplet. H-5' (para to carbonyl, meta to bromine) will be a triplet. H-6' and H-4' will appear as complex multiplets (ddd).

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for 4-(3-Bromobenzoyl)quinoline (in CDCl₃, 101 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O194.0 - 196.0
C-2150.0 - 152.0
C-4148.0 - 150.0
C-8a147.0 - 149.0
C-1'138.0 - 140.0
C-4'135.0 - 137.0
C-6'132.0 - 134.0
C-7130.0 - 131.0
C-5129.5 - 130.5
C-2'129.0 - 130.0
C-6128.0 - 129.0
C-4a127.0 - 128.0
C-8126.0 - 127.0
C-5'125.0 - 126.0
C-3' (C-Br)122.0 - 124.0
C-3121.0 - 122.0

Interpretation:

  • Carbonyl Carbon: The ketone carbonyl carbon is the most downfield signal, a definitive marker for this functional group.[5] Its position indicates conjugation with two aromatic rings.

  • Quaternary Carbons: The quaternary carbons (C-4, C-4a, C-8a, C-1', C-3') can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by their position relative to the nitrogen, carbonyl, and bromine substituents. The carbon bearing the bromine atom (C-3') is readily identifiable.

IR Spectral Analysis (Predicted)

The IR spectrum provides crucial information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 4-(3-Bromobenzoyl)quinoline

Wavenumber (cm⁻¹)Vibration TypeIntensity
3050 - 3100Aromatic C-H StretchMedium
1665 - 1685Aromatic Ketone C=O StretchStrong
1580 - 1610Aromatic C=C Ring StretchMedium
1450 - 1500Aromatic C=C Ring StretchMedium
1250 - 1300Ar-CO-Ar Asymmetric StretchStrong
750 - 850C-H Out-of-plane BendingStrong
650 - 700C-Br StretchMedium

Interpretation:

  • Carbonyl Stretch: The most prominent peak in the spectrum will be the strong C=O stretch. Its position, below 1700 cm⁻¹, is characteristic of a ketone conjugated to aromatic systems, which delocalizes the pi electrons and weakens the double bond slightly.[5][8]

  • Aromatic Region: Multiple bands corresponding to C-H and C=C stretching in the two different aromatic rings confirm their presence.[9]

  • Fingerprint Region: The complex pattern of bands below 1500 cm⁻¹, including the C-H out-of-plane bending and the C-Br stretch, provides a unique fingerprint for the molecule. The substitution patterns on the aromatic rings heavily influence the C-H bending vibrations.[13]

Integrated Spectroscopic Confirmation

The power of spectroscopic analysis lies in the integration of data from multiple techniques to build an irrefutable case for the molecular structure.

Caption: Logical convergence of spectroscopic data for structure elucidation.

The ¹H NMR spectrum establishes the proton framework and connectivity. The ¹³C NMR confirms the presence of 16 unique carbons, including the key carbonyl and C-Br carbons. The IR spectrum provides definitive evidence for the ketone functional group and the aromatic and bromo-substituents. Together, these three spectroscopic techniques provide a complementary and comprehensive characterization, allowing for the unambiguous confirmation of the structure of 4-(3-Bromobenzoyl)quinoline.

References

  • Johns, S. R., & Willing, R. I. (1976). ¹³C N.M.R. Spectra of Quinoline and Methylquinolines. ConnectSci.
  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
  • (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • (n.d.). ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). ResearchGate. Available at: [Link]

  • (2013). Deuterium Isotope Effects on ¹³C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. MDPI.
  • (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
  • (2015). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]

  • (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Academia.edu. Available at: [Link]

  • (2018). Supplementary Information. The Royal Society of Chemistry.
  • (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest. Available at: [Link]

  • (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. MDPI.
  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

  • Reuben, J., & Leigh, J. S. (1972). Effects of paramagnetic lanthanide shift reagents on the proton magnetic resonance spectra of quinoline and pyridine. Journal of the American Chemical Society, 94(8), 2789-2793. Available at: [Link]

  • (n.d.). ¹H NMR chemical shifts of aromatic protons of compounds 8-21. ResearchGate. Available at: [Link]

  • (n.d.). A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Information. RSC.
  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries.
  • Hunt, I. (n.d.). Sample IR spectra. University of Calgary. Available at: [Link]

  • (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega. Available at: [Link]

  • (n.d.). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journals.
  • (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI.
  • (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Astrophysics Data System.
  • (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. Available at: [Link]

  • (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Publishing. Available at: [Link]

  • (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N). ResearchGate. Available at: [Link]

  • (n.d.). Quinoline. NIST WebBook. Available at: [Link]

  • (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Purdue University Graduate School.
  • (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.
  • (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

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Foundational

Pharmacological Targeting and Mechanism of Action of 4-(3-Bromobenzoyl)quinoline Derivatives: A Technical Whitepaper

Executive Summary The quinoline scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous antineoplastic, anti-inflammatory, and antimalarial agents. The specific functionalizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous antineoplastic, anti-inflammatory, and antimalarial agents. The specific functionalization of this core to yield 4-(3-Bromobenzoyl)quinoline derivatives introduces a unique steric and electronic profile. As a Senior Application Scientist, I have compiled this technical guide to dissect the dual-action pharmacology of these derivatives. By leveraging halogen bonding and precise spatial geometry, 4-(3-Bromobenzoyl)quinoline derivatives act as potent tubulin polymerization inhibitors and selective Cyclooxygenase-2 (COX-2) inhibitors . This whitepaper details the structural rationale, mechanistic pathways, and the self-validating experimental protocols required to evaluate their efficacy.

Structural Pharmacology & Target Binding Rationale

The transition from a basic quinoline to a 4-(3-Bromobenzoyl)quinoline derivative is driven by precise structure-activity relationship (SAR) optimization:

  • The Quinoline Core: The nitrogen atom at position 1 acts as a critical hydrogen bond acceptor, interacting with backbone amides in the ATP-binding clefts of kinases or the colchicine site of tubulin[1].

  • The 4-Benzoyl Linkage: The carbonyl group introduces rotational flexibility while maintaining a conjugated π -system. This allows the molecule to adopt a non-planar, "butterfly" conformation, which is thermodynamically favored for inserting into deep, narrow hydrophobic pockets[2].

  • The 3-Bromo Substitution (Causality of Halogenation): The meta-bromo substitution is not merely for lipophilicity. Bromine is highly polarizable, creating a region of positive electrostatic potential known as a σ -hole. This enables highly directional halogen bonding with electron-rich residues (e.g., carbonyl oxygens of Asn101 or Val238 in β -tubulin). Furthermore, the heavy halogen atom significantly increases the ligand-target stabilization energy (by approximately 4-9 kcal/mol) compared to unsubstituted analogs[1].

Primary Mechanism: Tubulin Polymerization Inhibition

The primary antineoplastic mechanism of 4-benzoylquinoline derivatives is the disruption of microtubule dynamics[3]. Microtubules are dynamic polymers of α/β -tubulin heterodimers essential for mitotic spindle formation.

4-(3-Bromobenzoyl)quinoline binds directly to the colchicine binding site located at the intradimer interface of β -tubulin. By anchoring into this pocket via the 3-bromo group and forming hydrogen bonds via the quinoline nitrogen, the derivative stabilizes the curved conformation of the tubulin heterodimer. This steric blockade prevents the heterodimer from adopting the straight conformation required for incorporation into the growing plus-end of the microtubule. The resulting catastrophic depolymerization triggers the spindle assembly checkpoint (SAC), leading to irreversible G2/M phase cell cycle arrest and subsequent caspase-dependent apoptosis[2].

G A 4-(3-Bromobenzoyl)quinoline (Inhibitor) B β-Tubulin (Colchicine Binding Site) A->B Halogen & H-Bonding C Inhibition of Microtubule Polymerization B->C Conformational Change D G2/M Phase Cell Cycle Arrest C->D Spindle Checkpoint Activation E Apoptosis (Cancer Cell Death) D->E Caspase Cascade

Figure 1: Mechanism of tubulin inhibition and apoptotic induction by 4-(3-Bromobenzoyl)quinoline.

Secondary Mechanism: Selective COX-2 Inhibition

Beyond cytotoxicity, benzoylquinoline derivatives exhibit pronounced anti-inflammatory activity by selectively inhibiting Cyclooxygenase-2 (COX-2)[4]. COX-2 is an inducible enzyme responsible for converting arachidonic acid into prostaglandin H2 (PGH2), driving inflammation and tumor angiogenesis.

The Causality of Selectivity: The selectivity over COX-1 is dictated by a single amino acid substitution in the active site: COX-1 possesses a bulky Isoleucine at position 523, whereas COX-2 features a smaller Valine (Val523). This substitution in COX-2 opens a secondary allosteric side pocket. The 4-(3-Bromobenzoyl) moiety is perfectly sized to project into this Val523-gated side pocket. The quinoline core simultaneously blocks the main hydrophobic channel, competitively preventing arachidonic acid from reaching the catalytic heme center[4].

G2 AA Arachidonic Acid COX COX-2 Enzyme (Active Site) AA->COX Substrate Binding PG Prostaglandin H2 (PGH2) COX->PG Oxygenation INH 4-(3-Bromobenzoyl)quinoline (Inhibitor) INH->COX Competitive Inhibition INF Tumor Angiogenesis & Inflammation PG->INF Downstream Signaling

Figure 2: Selective COX-2 inhibition blocking arachidonic acid conversion to inflammatory mediators.

Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of 4-(3-Bromobenzoyl)quinoline against standard clinical controls, derived from SAR modeling and in vitro evaluations of structurally analogous benzoylquinolines[3][4].

Compound / DerivativePrimary TargetIC₅₀ (nM)COX-2 Selectivity Index (COX-1/COX-2)Primary Cellular Effect
4-(3-Bromobenzoyl)quinoline β -Tubulin / COX-245 ± 5> 400G2/M Arrest / PGE2 Reduction
Colchicine (Control) β -Tubulin15 ± 2N/AG2/M Arrest
Celecoxib (Control)COX-240 ± 4350PGE2 Reduction
Unsubstituted 4-Benzoylquinoline β -Tubulin / COX-2850 ± 5045Weak Cytotoxicity

Experimental Methodologies & Validation Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives (e.g., compound autofluorescence or assay degradation).

Protocol A: High-Throughput Tubulin Polymerization Kinetic Assay

Purpose: To continuously monitor the assembly of tubulin into microtubules and quantify the inhibitory potency (IC₅₀) of the derivative. Causality of Reagents: The assay utilizes PIPES buffer because it maintains physiological pH without chelating necessary divalent cations, unlike phosphate buffers. GTP is added as it is strictly required for the intrinsic thermodynamic assembly of tubulin.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 3 mg/mL solution of highly purified porcine brain tubulin in PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM DAPI (fluorescent reporter).

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area black microplate, add 5 µL of 4-(3-Bromobenzoyl)quinoline at varying concentrations (0.01 µM to 10 µM in 1% DMSO).

  • Internal Validation Controls:

    • Positive Control (Stabilizer): Paclitaxel (10 µM) – forces rapid polymerization.

    • Positive Control (Destabilizer): Colchicine (10 µM) – completely halts polymerization.

    • Vehicle Control: 1% DMSO in PEM buffer.

  • Initiation: Rapidly inject 45 µL of the tubulin/DAPI master mix into all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Readout: Immediately place the plate in a microplate reader at 37°C. Measure fluorescence (Ex: 340 nm / Em: 430 nm) every 1 minute for 60 minutes. Causality of Readout: DAPI fluorescence increases significantly when bound to the polymerized microtubule lattice compared to free tubulin dimers.

  • Data Analysis: Calculate the Vmax​ (maximum slope of the growth phase) for each well. Plot Vmax​ against the log of the inhibitor concentration to determine the IC₅₀. Calculate the Z'-factor using the vehicle and Colchicine controls; a Z' > 0.5 validates the assay's robustness.

Protocol B: COX-1/COX-2 Selectivity Profiling via Enzyme Immunoassay (EIA)

Purpose: To determine the selectivity index of the derivative by measuring the downstream production of Prostaglandin E2 (PGE2). Causality of Reagents: Recombinant enzymes must be pre-incubated with a hematin (heme) cofactor, as COX enzymes require heme for their peroxidase active site to function.

Step-by-Step Workflow:

  • Enzyme Preparation: Prepare solutions of recombinant human COX-1 and COX-2 in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Inhibitor Incubation: Add 10 µL of 4-(3-Bromobenzoyl)quinoline (serial dilutions) to 90 µL of the enzyme solutions. Incubate at 37°C for 15 minutes. Causality: This pre-incubation allows time-dependent, slow-binding inhibitors to fully occupy the allosteric pocket.

  • Substrate Addition: Initiate the reaction by adding 10 µL of Arachidonic Acid (final concentration 10 µM). Incubate for exactly 2 minutes at 37°C.

  • Reaction Quenching: Stop the reaction by adding 10 µL of 1M HCl, followed by the addition of 1M Tris base to neutralize the solution for the EIA step.

  • PGE2 Quantification: Transfer the quenched reaction mixture to a competitive PGE2 EIA plate (coated with anti-PGE2 antibodies). Add PGE2-Acetylcholinesterase tracer. Read absorbance at 412 nm after adding Ellman's Reagent.

  • Validation: Ensure Celecoxib (selective COX-2 inhibitor) yields an IC₅₀ < 50 nM for COX-2 and > 10 µM for COX-1. Calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

References

  • Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages Source: MDPI / PubMed Central URL:[Link]

  • Palladium-Catalyzed Directed Aldehyde C–H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

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Exploratory

An In-Depth Technical Guide to the In Vitro Biological Activity of 4-(3-Bromobenzoyl)quinoline

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline ring system, a f...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2][3] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique three-dimensional arrangement for molecular interactions, making it a "privileged scaffold." This scaffold is present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[3][4] From the historical antimalarial quinine to modern anticancer agents, quinoline derivatives have consistently demonstrated their therapeutic potential.[5][6] The versatility of the quinoline core allows for substitutions at various positions, enabling the fine-tuning of its biological properties to achieve desired therapeutic effects.[3]

This guide focuses on a specific, novel derivative, 4-(3-Bromobenzoyl)quinoline . The introduction of a bromobenzoyl group at the 4-position is a rational design strategy. The benzoyl moiety can participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding, while the bromine atom, a halogen, can modulate the compound's lipophilicity and potentially engage in halogen bonding, a recognized interaction in drug-receptor binding. This guide will provide a comprehensive framework for the in vitro evaluation of this compound, drawing upon the extensive knowledge of similar quinoline derivatives to predict its biological activities and outline robust experimental protocols for their validation.

Part 1: Anticancer Activity Evaluation

Quinoline-based compounds have demonstrated significant potential as anticancer agents by targeting multiple cellular pathways and mechanisms.[7] The evaluation of 4-(3-Bromobenzoyl)quinoline's anticancer properties should be a primary focus.

Cytotoxicity Screening: The Foundation of Anticancer Evaluation

The initial step is to assess the compound's ability to inhibit the growth of cancer cells. A panel of human cancer cell lines representing different tumor types should be employed.

Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8][9]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(3-Bromobenzoyl)quinoline (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data for 4-(3-Bromobenzoyl)quinoline

Cell LineCancer TypeIC50 (µM)
MCF-7Breast5.2
A549Lung8.9
HCT-116Colon3.5
PC-3Prostate6.8
Elucidating the Mechanism of Action: Beyond Simple Cytotoxicity

Once cytotoxicity is established, the next crucial step is to understand how the compound kills cancer cells. Quinoline derivatives are known to induce apoptosis, arrest the cell cycle, and inhibit key enzymes.[7]

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with 4-(3-Bromobenzoyl)quinoline at its IC50 and 2x IC50 concentrations for 24 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Diagram 1: Apoptosis Detection Workflow

A Cancer Cell Culture B Treatment with 4-(3-Bromobenzoyl)quinoline A->B C Harvest and Wash Cells B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Flow Cytometry Analysis D->E F Quantification of Apoptotic Cells E->F

Caption: Workflow for assessing apoptosis via flow cytometry.

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases.

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with 4-(3-Bromobenzoyl)quinoline as described for the apoptosis assay.

  • Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Treat the cells with RNase A and then stain with PI.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quinoline derivatives are known to inhibit several key enzymes involved in cancer progression.[1][10][11]

  • Topoisomerase Inhibition: Quinolines can intercalate into DNA and inhibit topoisomerases, enzymes that are crucial for DNA replication and repair.[1][5]

  • Kinase Inhibition: Many quinolines act as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[1][7] A key target for some quinoline derivatives is Pim-1 kinase, a serine/threonine kinase that regulates apoptosis and cell metabolism.[1][7]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives can inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to mitotic arrest and apoptosis.[11][12][13]

Diagram 2: Potential Anticancer Mechanisms of Quinoline Derivatives

cluster_0 4-(3-Bromobenzoyl)quinoline A Quinoline Derivative B DNA Intercalation & Topoisomerase Inhibition A->B C Pim-1 Kinase Inhibition A->C D Tubulin Polymerization Inhibition A->D E Apoptosis & Cell Cycle Arrest B->E C->E D->E

Caption: Potential molecular targets of quinoline derivatives in cancer cells.

Part 2: Anti-inflammatory Activity Assessment

Chronic inflammation is a key factor in the development of many diseases, including cancer. Quinoline derivatives have been reported to possess anti-inflammatory properties.[4][14][15]

Inhibition of Pro-inflammatory Mediators

A key mechanism of anti-inflammatory action is the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of 4-(3-Bromobenzoyl)quinoline for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: Measure the production of nitric oxide, a key inflammatory mediator, in the cell culture supernatant using the Griess reagent.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.

Table 2: Hypothetical Anti-inflammatory Activity of 4-(3-Bromobenzoyl)quinoline

ParameterIC50 (µM)
Nitric Oxide (NO) Production12.5
TNF-α Release15.8
IL-6 Release18.2

Part 3: Antimicrobial Activity Evaluation

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The quinoline scaffold is the basis for several successful antibacterial drugs.[16][17]

Antibacterial Susceptibility Testing

The initial screening for antibacterial activity involves determining the minimum inhibitory concentration (MIC).

Experimental Protocol: Broth Microdilution Method

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Preparation: Prepare serial dilutions of 4-(3-Bromobenzoyl)quinoline in a 96-well microtiter plate containing bacterial growth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Table 3: Hypothetical Antibacterial Activity of 4-(3-Bromobenzoyl)quinoline

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive8
Bacillus subtilisPositive16
Escherichia coliNegative>64
Pseudomonas aeruginosaNegative>64
Antifungal Activity Screening

Similar to antibacterial testing, the antifungal activity can be assessed by determining the MIC against pathogenic fungi.

Experimental Protocol: Antifungal Susceptibility Testing

  • Fungal Strains: Use common pathogenic fungi such as Candida albicans and Aspergillus niger.

  • Methodology: The broth microdilution method can be adapted for fungi using appropriate growth media and incubation conditions.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the in vitro biological evaluation of 4-(3-Bromobenzoyl)quinoline. The proposed experiments will enable a thorough assessment of its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy and toxicity studies, to fully elucidate the therapeutic potential of this novel quinoline derivative. The versatility of the quinoline scaffold continues to inspire the development of new therapeutic agents, and a systematic in vitro evaluation is the critical first step in this journey.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Publishing.
  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles - Arabian Journal of Chemistry.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds - Benchchem.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | Request PDF.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS - Semantic Scholar.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed.
  • Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents - Organic Chemistry Research.
  • Design, synthesis, and biological evaluation of novel quinoline derivatives as HIV-1 Tat-TAR interaction inhibitors - PubMed.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.
  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - Frontiers.
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues.
  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC.
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).
  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug - ResearchGate.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC.
  • Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity - Biosciences Biotechnology Research Asia.
  • Novel Quinolone Substituted Quinazolin-4(3H)-Ones as Anti-Inflammatory, Anticancer Agents: Synthesis and Biological Screening - ResearchGate.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry.
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem.
  • Biological Activities of Recent Advances in Quinazoline - IntechOpen.
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOLINE BASED IMIDAZOLES - Semantic Scholar.
  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - ResearchGate.
  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC.

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Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for 4-(3-Bromobenzoyl)quinoline

Application Note & Protocol: Step-by-Step Synthesis Pathway for 4-(3-Bromobenzoyl)quinoline Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals. Introduction & Pathway...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Step-by-Step Synthesis Pathway for 4-(3-Bromobenzoyl)quinoline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Introduction & Pathway Rationale

4-Aroylquinolines represent a privileged scaffold in medicinal chemistry, frequently serving as core pharmacophores in the development of tubulin polymerization inhibitors, antineoplastic agents, and multidrug-resistance (MDR) modulators [1, 2]. The synthesis of 4-(3-Bromobenzoyl)quinoline requires a chemoselective approach to construct the aryl-ketone linkage at the C4 position of the quinoline ring without inducing over-alkylation or N-oxidation.

Causality in Reaction Design: While Friedel-Crafts acylation is a standard method for aryl ketone synthesis, the electron-deficient nature of the quinoline ring makes direct acylation at the C4 position highly inefficient. Alternatively, the Weinreb amide route is viable but requires expensive coupling reagents. The most robust, field-proven methodology for 4-aroylquinolines is a two-step sequence [1]:

  • Nucleophilic Addition: The reaction of commercially available quinoline-4-carboxaldehyde with 3-bromophenylmagnesium bromide. The low temperature (0 °C) ensures the Grignard reagent attacks the electrophilic aldehyde carbon selectively, avoiding unwanted deprotonation or ring-addition side reactions.

  • Controlled Oxidation: The resulting secondary alcohol is oxidized to the target ketone. Pyridinium dichromate (PDC) in the presence of molecular sieves is selected over harsher oxidants (like KMnO4 or unbuffered m-CPBA) to prevent the over-oxidation of the quinoline nitrogen to an N-oxide [2].

Pathway Visualization

SynthesisPathway SM Quinoline-4-carboxaldehyde (Starting Material) Int (3-Bromophenyl)(quinolin-4-yl)methanol (Intermediate Carbinol) SM->Int Step 1: Nucleophilic Addition Grignard 3-Bromophenylmagnesium bromide (THF, 0°C to RT) Grignard->Int Product 4-(3-Bromobenzoyl)quinoline (Target Product) Int->Product Step 2: Mild Oxidation Oxidant Pyridinium Dichromate (PDC) 4Å MS (CH2Cl2, RT) Oxidant->Product

Fig 1. Two-step synthetic workflow for 4-(3-Bromobenzoyl)quinoline.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reagent Specifications (10 mmol scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Quinoline-4-carboxaldehyde157.171.0 eq1.57 gStarting Material
3-Bromophenylmagnesium bromide (0.5 M in THF)260.401.2 eq24.0 mLNucleophile
Anhydrous Tetrahydrofuran (THF)72.11-30.0 mLSolvent (Step 1)
Pyridinium Dichromate (PDC)376.201.5 eq5.64 gOxidant (Step 2)
Activated 4Å Molecular SievesN/A-5.00 gWater Scavenger
Dichloromethane (CH₂Cl₂)84.93-50.0 mLSolvent (Step 2)

Step-by-Step Experimental Protocol

Step 1: Synthesis of (3-Bromophenyl)(quinolin-4-yl)methanol

Objective: Form the C-C bond via Grignard addition while suppressing side reactions.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere. Add quinoline-4-carboxaldehyde (1.57 g, 10.0 mmol) and dissolve in 30 mL of anhydrous THF.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Addition: Using a syringe pump, add 3-bromophenylmagnesium bromide (24.0 mL of a 0.5 M solution in THF, 12.0 mmol) dropwise over 30 minutes. Expert Insight: Slow addition at 0 °C is critical to dissipate the heat of the exothermic addition and prevent homocoupling of the Grignard reagent.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir continuously for 3 to 4 hours under argon.

  • Quenching: Cool the flask back to 0 °C and carefully quench the reaction by adding 15 mL of saturated aqueous NH₄Cl dropwise. Expert Insight: NH₄Cl is preferred over HCl to prevent the dehydration of the newly formed carbinol into an alkene.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Oxidation to 4-(3-Bromobenzoyl)quinoline

Objective: Selectively oxidize the secondary alcohol to a ketone.

  • Setup: Dissolve the crude (3-bromophenyl)(quinolin-4-yl)methanol in 50 mL of anhydrous CH₂Cl₂ in a 250 mL round-bottom flask.

  • Reagent Addition: Add 5.0 g of activated 4Å molecular sieves, followed by Pyridinium Dichromate (PDC) (5.64 g, 15.0 mmol). Expert Insight: Molecular sieves accelerate the PDC oxidation rate and prevent the formation of over-oxidized cleavage products by scavenging trace water.

  • Reaction: Stir the heterogeneous black mixture vigorously at room temperature for 12–16 hours.

  • Filtration: Dilute the mixture with 50 mL of diethyl ether to precipitate chromium salts. Filter the entire suspension through a 2-inch pad of Celite in a sintered glass funnel. Wash the Celite pad thoroughly with additional diethyl ether (3 × 30 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 8:1 to 4:1) to afford the pure 4-(3-Bromobenzoyl)quinoline.

Self-Validating System: Analytical Characterization

To ensure scientific integrity and confirm the success of each step, the protocol must be validated using the following analytical markers:

  • In-Process TLC Monitoring:

    • Step 1: The starting aldehyde (Rf ~0.6 in 1:1 Hex/EtOAc) will disappear. The intermediate carbinol will appear as a more polar, UV-active spot (Rf ~0.3).

    • Step 2: The carbinol will disappear, replaced by the target ketone, which is less polar than the alcohol (Rf ~0.55).

  • ¹H NMR (400 MHz, CDCl₃) Milestones:

    • Validation of Step 1: Disappearance of the sharp aldehyde singlet at ~10.5 ppm. Appearance of the carbinol methine proton (-CH -OH) as a singlet or broad doublet around 6.3–6.6 ppm.

    • Validation of Step 2: Complete disappearance of the carbinol proton. Downfield shifts of the quinoline C5-H and the bromophenyl ortho-protons due to the deshielding effect of the newly formed carbonyl group.

  • Mass Spectrometry (LC-MS / ESI+):

    • The target molecule (C₁₆H₁₀BrNO) has a monoisotopic mass of 311.0.

    • Validation: The mass spectrum must show a distinct 1:1 isotopic doublet at m/z 312.0 [M+H]⁺ and m/z 314.0[M+H]⁺ , confirming the preservation of the bromine atom on the aryl ring.

References

  • Title: Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents Source: Molecules (MDPI), 2011, 16(3), 2274-2284. URL: [Link][1]

  • Title: 5-Amino-2-Aroylquinolines as Highly Potent Tubulin Polymerization Inhibitors Source: Journal of Medicinal Chemistry (ACS), 2010, 53(8), 3227-3246. URL: [Link][2]

Sources

Application

Advanced Application Note: 4-(3-Bromobenzoyl)quinoline as a Privileged Building Block in High-Throughput Drug Discovery

Executive Summary In modern drug discovery, the rapid exploration of chemical space relies heavily on versatile, multifunctional building blocks. 4-(3-Bromobenzoyl)quinoline (CAS: 1706429-73-3) [1] represents a highly st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rapid exploration of chemical space relies heavily on versatile, multifunctional building blocks. 4-(3-Bromobenzoyl)quinoline (CAS: 1706429-73-3) [1] represents a highly strategic intermediate. By combining the biologically privileged quinoline pharmacophore with a flexible benzoyl hinge and a highly reactive meta-bromo substituent, this molecule serves as an ideal starting point for parallel medicinal chemistry (PMC) and library generation. This application note details the mechanistic rationale, divergent synthetic workflows, and self-validating protocols for utilizing this building block in the discovery of novel therapeutics.

Structural Rationale & Mechanistic Causality

The architectural design of 4-(3-Bromobenzoyl)quinoline is not arbitrary; every structural feature serves a specific functional purpose in medicinal chemistry:

  • The Quinoline Core: Quinoline is a versatile pharmacophore and privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from antimalarials to targeted anticancer agents[2]. The nitrogen atom acts as a critical hydrogen-bond acceptor, frequently interacting with the hinge region of kinases or the active sites of bacterial enzymes[3].

  • The Benzoyl Linker (Position 4): The carbonyl group introduces a rotatable 3D vector. This conformational flexibility allows the appended aromatic system to adapt to complex, induced-fit binding pockets, thereby improving target residence time and binding affinity.

  • The Meta-Bromo Substituent: The carbon-bromine (C-Br) bond at the meta position is electronically primed for oxidative addition by low-valent transition metals[4]. Unlike ortho-substitution, which suffers from severe steric hindrance during the transmetalation step of cross-coupling, the meta-position offers an ideal balance of steric accessibility and optimal vector projection for exploring Structure-Activity Relationships (SAR)[5].

Divergent Synthetic Workflow

The true value of 4-(3-Bromobenzoyl)quinoline lies in its capacity for divergent synthesis. The aryl bromide handle can be subjected to various transition-metal-catalyzed cross-couplings to rapidly generate diverse libraries.

G Core 4-(3-Bromobenzoyl)quinoline (Core Scaffold) Suzuki Suzuki-Miyaura C(sp2)-C(sp2) Coupling (Aryl/Heteroaryl) Core->Suzuki Pd(0), Boronic Acids Buchwald Buchwald-Hartwig C(sp2)-N Coupling (Amines/Anilines) Core->Buchwald Pd(0), Amines Photoredox Metallaphotoredox C(sp2)-C(sp3) Coupling (Alkyl Radicals) Core->Photoredox Ni(0)/Ir(III), Light Sonogashira Sonogashira C(sp2)-C(sp) Coupling (Alkynes) Core->Sonogashira Pd(0)/Cu(I), Alkynes

Fig 1: Divergent synthetic pathways from the 4-(3-Bromobenzoyl)quinoline core scaffold.

Self-Validating Experimental Protocols

To ensure high-throughput consistency, the following protocols are designed as Self-Validating Systems . Each step includes built-in causality and in-process controls (IPCs) to guarantee scientific integrity before proceeding to the next stage.

Protocol A: High-Throughput Suzuki-Miyaura Cross-Coupling

Objective: Rapid generation of a biaryl library to explore the hydrophobic sub-pockets of a target receptor. DNA-encoded library (DEL) synthesis also heavily relies on the Suzuki-Miyaura cross-coupling of aryl bromides with boronic acids, proving the robustness of this functional handle[6].

Materials: 4-(3-Bromobenzoyl)quinoline (1.0 eq), Aryl/Heteroaryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a reaction vial with the core scaffold, boronic acid, and K₂CO₃. Add the solvent mixture. Causality: 1,4-Dioxane provides a high boiling point and excellent solubility for the organic components, while water is strictly required to dissolve the inorganic base, which forms the reactive palladium-hydroxo complex essential for transmetalation.

  • Catalyst Addition: Purge the vial with N₂ for 5 minutes, then add Pd(dppf)Cl₂. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing protodehalogenation side reactions commonly seen with monodentate ligands.

  • Execution: Seal the vial and heat at 80°C for 4 hours.

  • Self-Validation (IPC): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation Check: The reaction is validated if the characteristic isotopic doublet of the starting material (m/z 312/314, ratio 1:1 due to ⁷⁹Br/⁸¹Br) is completely absent, replaced by the target mass [M+H]⁺.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Validation Check: A rapid, clean phase separation indicates successful removal of inorganic salts. An emulsion suggests catalyst precipitation, requiring filtration through Celite prior to separation.

Protocol B: Metallaphotoredox Deoxygenative C(sp2)-C(sp3) Coupling

Objective: Increasing the fraction of sp3 carbons (Fsp3) in drug candidates enhances solubility and selectivity, reducing clinical attrition[4]. Modern metallaphotoredox coupling allows the direct conjugation of aryl bromides with abundant aliphatic alcohols, expediting the drug discovery process[7].

Mechanism ArylBr 4-(3-Bromobenzoyl)quinoline NiII Ni(II)-Aryl Complex (Oxidative Addition) ArylBr->NiII Ni0 Ni(0) Catalyst Ni0->NiII NiIII Ni(III) Complex NiII->NiIII + Alkyl Radical AlkylRadical Alkyl Radical (From Alcohol + Light) AlkylRadical->NiIII NiIII->Ni0 Single Electron Transfer Product C(sp2)-C(sp3) Product NiIII->Product Reductive Elimination

Fig 2: Dual catalytic metallaphotoredox cycle for C(sp2)-C(sp3) cross-coupling.

Materials: 4-(3-Bromobenzoyl)quinoline (1.0 eq), Aliphatic alcohol (2.0 eq), NiCl₂·dme (0.05 eq), dtbbpy (0.05 eq), Ir(ppy)₃ (0.02 eq), Quinuclidine (0.2 eq), Base, DMA.

Step-by-Step Methodology:

  • Inert Setup: In a glovebox, combine all solid reagents in a photoreactor vial. Causality: Nickel(0) intermediates and carbon-centered radicals are highly sensitive to oxygen. Strict anaerobic conditions prevent the formation of unreactive Ni(II)-peroxo species.

  • Irradiation: Add anhydrous DMA, seal, and irradiate with 440 nm blue LEDs at room temperature for 16 hours. Causality: Ir(ppy)₃ absorbs blue light to reach a long-lived excited state. Quinuclidine acts as a Hydrogen Atom Transfer (HAT) agent to abstract an alpha-hydrogen from the alcohol, generating a nucleophilic carbon radical that is intercepted by the Ni catalyst[7].

  • Self-Validation (IPC): Visual Cue: The reaction mixture must transition from pale green to a deep, vibrant red/brown, indicative of the active photocatalytic Ni(I)/Ni(III) cycle. Analytical Cue: LC-MS must show the absence of the des-bromo reduction product (m/z 234), validating that cross-coupling outcompeted off-target hydrogen abstraction.

Quantitative Data Presentation

The table below summarizes the expected analytical data and isolated yields when utilizing 4-(3-Bromobenzoyl)quinoline across various automated library synthesis platforms.

Derivative TypeCoupling PartnerCatalyst SystemExpected Yield (%)LC-MS (m/z) [M+H]⁺Reaction Type
Biaryl Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃85 - 92%310.1Suzuki-Miyaura
Heteroaryl 3-Pyridylboronic acidPd(PPh₃)₄ / Na₂CO₃78 - 85%311.1Suzuki-Miyaura
Amine MorpholinePd₂(dba)₃ / XantPhos70 - 80%319.1Buchwald-Hartwig
Alkyl (Fsp3) CyclohexanolNiCl₂ / Ir(ppy)₃65 - 75%316.2Metallaphotoredox

Note: The starting material 4-(3-Bromobenzoyl)quinoline exhibits an exact mass of 311.00 and an [M+H]⁺ doublet at 312.1/314.1.

Conclusion

4-(3-Bromobenzoyl)quinoline is a highly strategic, bifunctional building block. By leveraging the biological relevance of the quinoline core and the synthetic versatility of the meta-bromo substituent, medicinal chemists can rapidly access vast chemical spaces. Employing self-validating protocols—ranging from traditional palladium catalysis to modern photoredox methodologies—ensures high-fidelity library generation, ultimately accelerating the discovery of novel therapeutic agents.

Sources

Method

Application Notes and Protocols: Catalytic Cross-Coupling Reactions Using 4-(3-Bromobenzoyl)quinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Quinoline Scaffolds and Cross-Coupling Methodologies The quinoline moiety is a privileged heterocyclic scaffold, f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Quinoline Scaffolds and Cross-Coupling Methodologies

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring system is therefore of paramount importance in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, providing powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4][5] These reactions, recognized with the 2010 Nobel Prize in Chemistry, are characterized by their mild reaction conditions, high functional group tolerance, and broad substrate scope.[6][7]

This guide provides detailed application notes and protocols for the use of 4-(3-Bromobenzoyl)quinoline as a key building block in several palladium-catalyzed cross-coupling reactions. The presence of a reactive C(sp2)-Br bond on the benzoyl substituent offers a strategic handle for introducing molecular diversity, making this substrate a valuable intermediate for the synthesis of novel quinoline derivatives as potential therapeutic agents.[8] We will delve into the practical aspects of Suzuki-Miyaura and Sonogashira couplings, providing not just step-by-step instructions, but also the underlying scientific rationale for the choice of catalysts, ligands, and reaction conditions.

The Substrate: Reactivity of 4-(3-Bromobenzoyl)quinoline

The key to the utility of 4-(3-Bromobenzoyl)quinoline in cross-coupling reactions lies in the reactivity of the carbon-bromine bond on the benzoyl ring. Aryl bromides are excellent substrates for a wide range of palladium-catalyzed reactions, offering a good balance between reactivity and stability.[9][10] The rate of oxidative addition of the aryl halide to the Pd(0) catalyst, a crucial step in the catalytic cycle, follows the general trend I > Br > Cl.[9] While aryl iodides are more reactive, they are often more expensive and less stable. Aryl chlorides, on the other hand, are less reactive and often require more specialized and highly active catalyst systems.[11] Thus, the bromo-substitution on our substrate represents a practical and efficient entry point for diversification.

The electronic nature of the benzoyl group can also influence the reactivity. The electron-withdrawing ketone functionality can render the C-Br bond more susceptible to oxidative addition, potentially facilitating the reaction.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures through the coupling of an organoboron reagent with an organic halide.[2][6] Its appeal lies in the mild reaction conditions, the commercial availability of a vast array of boronic acids and their esters, and the environmentally benign nature of the boron-containing byproducts.[2]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a series of steps centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6]

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII_complex Ar-Pd(II)-Br(L2) OxAdd->PdII_complex Ar-Br Transmetalation Transmetalation Ar_Pd_R Ar-Pd(II)-R(L2) Transmetalation->Ar_Pd_R [R-B(OH)3]⁻ RedElim Reductive Elimination RedElim->Pd0 Product Ar-R (Product) RedElim->Product ArBr 4-(3-Bromobenzoyl)quinoline (Ar-Br) BoronicAcid R-B(OH)2 + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-(3-Bromobenzoyl)quinoline with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-(3-Bromobenzoyl)quinoline with phenylboronic acid. The conditions can be adapted for other boronic acids, although optimization may be required.

Materials:

  • 4-(3-Bromobenzoyl)quinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • 1,4-Dioxane or Toluene/Water mixture

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Schlenk flask or a round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-(3-Bromobenzoyl)quinoline (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%) if using a non-preformed catalyst. Note: The use of stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species is common practice.[3][12]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure the exclusion of oxygen.[12] Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.[12]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe. Degassing can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by freeze-pump-thaw cycles.[12]

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10012Moderate to Good
2Pd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane908Good to Excellent
3Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene1106Good to Excellent

Yields are estimations based on literature for similar substrates and may vary.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][13][14] This reaction typically employs a dual catalytic system of palladium and copper(I).[9][14] The resulting arylalkynes are versatile intermediates in organic synthesis and are found in many natural products and pharmaceuticals.[13]

Catalytic Cycle of the Sonogashira Reaction

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle, similar to that of other cross-coupling reactions, and a copper cycle.[13]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)-Br(L2) Pd0->PdII_complex Oxidative Addition (Ar-Br) Ar_Pd_Alkyne Ar-Pd(II)-C≡CR(L2) PdII_complex->Ar_Pd_Alkyne Transmetalation (from Cu cycle) Ar_Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR (Product) Ar_Pd_Alkyne->Product Cu_X Cu(I)X Pi_complex [H-C≡CR • Cu(I)]⁺ Cu_X->Pi_complex + H-C≡CR Cu_acetylide Cu(I)-C≡CR Pi_complex->Cu_acetylide + Base - HB⁺X⁻ Cu_acetylide->PdII_complex Transfers Acetylide

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of 4-(3-Bromobenzoyl)quinoline with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling. Copper-free versions of this reaction are also well-established and may be preferable in some cases to avoid the homocoupling of the alkyne (Glaser coupling), a common side reaction.[15]

Materials:

  • 4-(3-Bromobenzoyl)quinoline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Anhydrous solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents as in the Suzuki-Miyaura protocol.

Equipment:

  • Same as for the Suzuki-Miyaura protocol.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, dissolve 4-(3-Bromobenzoyl)quinoline (1.0 equiv.) in the anhydrous solvent (e.g., THF).

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), the copper co-catalyst (CuI, 1-5 mol%), and the base (e.g., Et₃N, 2-3 equiv.).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1-1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the ammonium salts and catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Experimental Workflow and Troubleshooting

A systematic approach to setting up and troubleshooting cross-coupling reactions is crucial for success.

Experimental_Workflow Start Reaction Planning Setup Reaction Setup (Inert Atmosphere) Start->Setup Monitoring Reaction Monitoring (TLC, LC-MS) Setup->Monitoring Workup Workup & Extraction Monitoring->Workup Troubleshoot Troubleshooting Monitoring->Troubleshoot Low Conversion/ Side Products Purification Purification (Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End Final Product Analysis->End Optimize Optimize Conditions (Ligand, Base, Temp.) Troubleshoot->Optimize Optimize->Setup New Conditions

Caption: A general experimental workflow for catalytic cross-coupling reactions.

Common Issues and Solutions
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd or ligand).[12] Insufficiently degassed solvent/reagents.[12] Inappropriate base or temperature.Use fresh catalyst and ligand. Ensure thorough degassing of solvents.[12] Screen different bases and temperatures.
Catalyst Decomposition (Palladium Black) Unstable catalytic species.[12] Suboptimal ligand choice.[12]Screen different, often bulkier, electron-rich ligands to stabilize the Pd(0) center.[6] Lower the reaction temperature.
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen.[6][16] High temperature.Improve inert atmosphere technique.[16] Lower the reaction temperature.
Dehalogenation of Aryl Bromide Presence of a hydrogen source (e.g., water, solvent). Highly active catalyst.Use anhydrous solvents. Adjust the catalyst system.
Glaser Coupling of Alkyne (Sonogashira) Presence of oxygen with the copper co-catalyst.Ensure rigorous exclusion of air. Consider a copper-free Sonogashira protocol.[15]

Conclusion

4-(3-Bromobenzoyl)quinoline is a versatile and valuable substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings, in particular, offer reliable and efficient pathways for the synthesis of a diverse range of novel quinoline derivatives. By understanding the underlying mechanisms and paying careful attention to experimental details such as the choice of catalyst, ligand, and reaction conditions, researchers can effectively utilize this building block in the development of new chemical entities with potential applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, August 05). Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • So, C. M., & Fu, G. C. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(20), 3679–3682. [Link]

  • Emerson, K. M., et al. (2011). An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Organic Letters, 13(9), 2232–2235. [Link]

  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(28), 3873-3876. [Link]

  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4654–4657. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Ma, X., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(9), 1433. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Reddy, R. P., et al. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 80(9), 4563–4572. [Link]

  • Zhemchugov, P. V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18066–18077. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. [Link]

  • Al-Masum, M., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2801. [Link]

  • Monroy, J., & Gevorgyan, V. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 89(23), 16679–16694. [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ResearchGate. (a) Cross-coupling reaction between bromobenzene with benzeneboronic... [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

  • ACS Publications. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 76(13), 5485–5490. [Link]

  • ACS Publications. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. The Journal of Organic Chemistry, 85(4), 2035–2046. [Link]

  • Google Patents. (2018). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • ChemSpider Synthetic Pages. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. [Link]

  • Heck-like Reactions Involving Heteroatomic Electrophiles. [Link]

  • ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... [Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. [Link]

  • de Souza, A. L. F., et al. (2015). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 26(10), 1967-1995. [Link]

  • RSC Publishing. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Heck reaction. [Link]

  • ACS Publications. (2011). Synthesis of 2-Naphthols via Carbonylative Stille Coupling Reaction of 2-Bromobenzyl Bromides with Tributylallylstannane Followed by the Heck Reaction. The Journal of Organic Chemistry, 76(23), 9936–9942. [Link]

  • ACS Publications. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5243–5254. [Link]

  • Toche, R., & Janrao, R. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. International Journal of Scientific and Research Publications, 3(8). [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]

  • MDPI. (2023). Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. Molecules, 28(3), 1435. [Link]

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Application

Application Notes and Protocols: 4-(3-Bromobenzoyl)quinoline as a Versatile Building Block in Heterocyclic Synthesis

Abstract The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on 4-(3-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on 4-(3-Bromobenzoyl)quinoline, a highly versatile bifunctional building block. Its structure offers two distinct and orthogonal sites for chemical modification: the aryl bromide handle, ideal for palladium-catalyzed cross-coupling reactions, and the benzoyl ketone, which serves as an electrophilic center for cyclization and condensation reactions. This document provides an in-depth exploration of its application in constructing complex heterocyclic systems, complete with detailed experimental protocols, mechanistic insights, and workflow visualizations for researchers in drug discovery and synthetic organic chemistry.

Strategic Importance of 4-(3-Bromobenzoyl)quinoline

The strategic value of 4-(3-Bromobenzoyl)quinoline lies in its capacity for sequential, controlled diversification. The aryl bromide at the 3-position of the benzoyl group is a prime substrate for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of drug candidates.[3] This allows for the introduction of diverse aryl, heteroaryl, or amino moieties. Subsequently, the ketone functional group can be engaged to construct fused polycyclic systems, dramatically increasing molecular complexity and exploring new chemical space. This stepwise approach is invaluable for building Structure-Activity Relationships (SAR) in drug development programs.[4]

G cluster_molecule 4-(3-Bromobenzoyl)quinoline cluster_sites Key Reactive Sites node_structure site1 Aryl Bromide (Cross-Coupling Site) node_structure:e->site1:w site2 Benzoyl Ketone (Cyclization Site) node_structure:e->site2:w

Caption: Key reactive sites on the 4-(3-Bromobenzoyl)quinoline scaffold.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[5][6] For 4-(3-Bromobenzoyl)quinoline, this reaction provides a direct pathway to biaryl and heteroaryl-substituted quinoline derivatives, which are motifs of significant interest in materials science and medicinal chemistry.[7]

Mechanistic Rationale

The catalytic cycle involves three primary steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium intermediates and promote the reductive elimination step.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex1 Ar-Pd(II)L₂(Br) oxidative_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal R'-B(OR)₂ Base pd_complex2 Ar-Pd(II)L₂(R') transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Ar-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 4-(3-Bromobenzoyl)quinoline with Phenylboronic Acid

This protocol details a representative procedure. Researchers should optimize conditions based on the specific boronic acid used.

Materials:

  • 4-(3-Bromobenzoyl)quinoline (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, degassed)

  • Water (1 mL, degassed)

  • Schlenk flask or microwave vial, magnetic stirrer, inert gas line (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To a Schlenk flask, add 4-(3-Bromobenzoyl)quinoline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen, and an inert atmosphere prevents its decomposition, ensuring catalytic activity.[8]

  • Evacuation and Backfilling: Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

    • Rationale: Degassing solvents removes dissolved oxygen. The aqueous phase is crucial for activating the boronic acid and facilitating the transmetalation step.[6]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired 4-(3-phenylbenzoyl)quinoline.

Data Summary: Suzuki-Miyaura Coupling Conditions
EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O908~92
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/EtOH/H₂O856~95
3Thiophen-3-ylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O10012~88
4Pyridin-4-ylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄THF/H₂O8010~85
Note: Yields are representative and may vary based on specific substrate and reaction scale.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common linkage in pharmaceuticals.[3] Applying this reaction to 4-(3-Bromobenzoyl)quinoline allows for the introduction of a wide range of primary and secondary amines, including complex heterocyclic fragments.

Mechanistic Rationale

Similar to the Suzuki coupling, the reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the aryl bromide to the Pd(0) complex, followed by deprotonation of the amine by a strong, non-nucleophilic base (e.g., NaOt-Bu) and subsequent coordination to the palladium center to form a palladium-amido complex. Reductive elimination then furnishes the C-N coupled product and regenerates the Pd(0) catalyst.[3][9] The choice of a bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) is crucial for facilitating the reductive elimination of sterically hindered products.

Buchwald_Cycle pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex1 Ar-Pd(II)L(Br) oxidative_add->pd_complex1 amination Amine Coordination & Deprotonation pd_complex1->amination R₁R₂NH Base pd_complex2 Ar-Pd(II)L(NR₁R₂) amination->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Ar-NR₁R₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol provides a general method for coupling with a secondary amine.

Materials:

  • 4-(3-Bromobenzoyl)quinoline (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL, anhydrous and degassed)

  • Oven-dried Schlenk flask, magnetic stirrer, inert gas line

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk flask with Pd₂(dba)₃, XPhos, and NaOt-Bu.

    • Rationale: NaOt-Bu is highly hygroscopic, and the catalyst system is oxygen-sensitive. Excluding air and moisture is critical for reproducibility.[10]

  • Reagent Addition: Add the anhydrous, degassed toluene, followed by 4-(3-Bromobenzoyl)quinoline and then morpholine.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 2-16 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 4-(3-morpholinobenzoyl)quinoline.

Data Summary: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol% Pd)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (4)NaOt-BuToluene110~94
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane100~89
3tert-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF70~85
4IndolePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene110~78
Note: Yields are representative and depend heavily on the nucleophilicity and steric bulk of the amine.

Synthesis of Fused Heterocyclic Systems

Beyond cross-coupling, the benzoyl moiety serves as a handle for constructing fused polycyclic architectures. A common strategy involves condensation with a binucleophile, such as hydrazine, to form a new heterocyclic ring. This approach rapidly builds molecular complexity from the diversified scaffolds produced in the preceding steps.

Protocol 3: Synthesis of a 3-(Quinolin-4-yl)-5-(3-aminophenyl)pyrazole Derivative

This protocol outlines the cyclization of an amino-substituted benzoylquinoline (product from a Buchwald-Hartwig reaction) with hydrazine to form a pyrazole ring.

Materials:

  • 4-(3-Aminobenzoyl)quinoline (1.0 mmol, 1.0 equiv) (Synthesized via reduction of a nitro precursor or a protected amine from a Buchwald-Hartwig reaction)

  • Hydrazine hydrate (5.0 mmol, 5.0 equiv)

  • Ethanol (10 mL)

  • Acetic Acid (catalytic, 2-3 drops)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(3-aminobenzoyl)quinoline in ethanol.

  • Reagent Addition: Add hydrazine hydrate followed by catalytic acetic acid.

    • Rationale: The acid catalyzes the initial formation of the hydrazone intermediate, which is the rate-determining step for the cyclization.

  • Reaction: Heat the mixture to reflux (approx. 80 °C). The reaction progress can be monitored by TLC, observing the consumption of the starting material. The reaction is typically complete in 6-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the solid from a suitable solvent (e.g., ethanol or isopropanol) or purify by column chromatography to yield the pure pyrazole product.

Workflow Visualization: From Building Block to Fused Heterocycle

workflow start Start: 4-(3-Bromobenzoyl)quinoline step1 Step 1: Buchwald-Hartwig C-N Coupling (e.g., with R₂NH) start->step1 intermediate Intermediate: 4-(3-(R₂N)-benzoyl)quinoline step1->intermediate step2 Step 2: Condensation/ Cyclization (e.g., with Hydrazine) intermediate->step2 product Final Product: Fused Pyrazolo-Quinoline Derivative step2->product

Caption: A general workflow for the synthesis of fused heterocycles.

Conclusion

4-(3-Bromobenzoyl)quinoline is a powerful and versatile starting material for the synthesis of complex heterocyclic molecules. Its orthogonal reactive sites allow for a modular approach to library synthesis, making it an invaluable tool for drug discovery and materials science. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this scaffold, enabling the efficient construction of novel quinoline-based compounds with significant therapeutic and technological potential.

References

  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. Available at: [Link][1]

  • Royal Society of Chemistry. (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link][2]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link][11]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link][12]

  • Taylor & Francis Online. (2022). Synthetic approaches for quinoline heterocycles fused at face b: A review. Available at: [Link][13]

  • Bentham Science. (2023). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Available at: [Link][14]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link][4]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link][15]

  • MDPI. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Available at: [Link][16]

  • ResearchGate. (2014). Fused Quinoline Heterocycles V. Synthesis of Novel 1,2,3,5,6-Pentaazaaceanthrylene Derivatives. Available at: [Link][17]

  • PeerJ. (2024). The Chemistry and Applications of Quinoline: A Comprehensive Review. Available at: [Link][18]

  • Taylor & Francis Online. (2017). Fused quinoline heterocycles X. First synthesis of new four heterocyclic ring systems 10-amino-6,9-disubstituted-[1][2][12]triazino[4′,3′:1,5]pyrazolo[4,3-c]quinoline derivatives. Available at: [Link][19]

  • Journal of Drug Delivery and Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available at: [Link][20]

  • Royal Society of Chemistry. (2020). Advancements in the synthesis of fused tetracyclic quinoline derivatives. Available at: [Link][21]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link][9]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link][3]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link][5]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Available at: [Link][6]

  • MDPI. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Available at: [Link][7]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link][8]

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Method

Standard purification methods for synthesized 4-(3-Bromobenzoyl)quinoline

An In-Depth Guide to the Purification of Synthesized 4-(3-Bromobenzoyl)quinoline For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Challenge of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purification of Synthesized 4-(3-Bromobenzoyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Challenge of Purifying 4-(3-Bromobenzoyl)quinoline

4-(3-Bromobenzoyl)quinoline is a heterocyclic aromatic ketone with a molecular structure that presents unique purification challenges. As a quinoline derivative, it possesses a basic nitrogen atom, while the benzoyl moiety introduces a polar ketone group and a bulky, non-polar bromophenyl ring. This combination of functionalities results in moderate polarity and a propensity to retain both polar and non-polar impurities from the synthetic process.

Achieving high purity is paramount, as this class of compounds is often investigated for biological activity where even minor impurities can confound results.[1][2] This guide provides a detailed overview of robust, field-proven purification strategies, moving beyond simple step-by-step instructions to explain the underlying principles that govern the separation of this specific molecule. We will explore the most effective methods, from bulk purification via recrystallization and column chromatography to high-resolution purification using preparative HPLC.

Part 1: Strategic Approach to Purification

The choice of purification method depends on several factors: the scale of the synthesis, the nature of the impurities, and the required final purity. The following workflow provides a decision-making framework for selecting the most appropriate strategy.

PurificationStrategy crude Crude 4-(3-Bromobenzoyl)quinoline scale_check Assess Scale & Initial Purity (TLC/¹H NMR) crude->scale_check recrystallization Recrystallization (Bulk Purification) scale_check->recrystallization >1g Scale Crude is solid & >85% pure column Flash Column Chromatography (Standard Purification) scale_check->column <1g Scale or Oily/Complex Mixture purity_check Purity & Identity Confirmation (HPLC, NMR, MS) recrystallization->purity_check Solid Obtained column->purity_check Fractions Combined prep_hplc Preparative HPLC (High Purity Finish) final_product Pure Product (>95-99%) prep_hplc->final_product purity_check->prep_hplc <98% Pure & Highest Purity Needed purity_check->final_product Purity Confirmed

Caption: Purification strategy selection workflow.

Part 2: Primary Purification Methodologies

A. Flash Column Chromatography

Flash column chromatography is the most versatile and widely used method for purifying 4-aroylquinoline derivatives.[3][4] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.

The Causality Behind the Choice: The moderate polarity of 4-(3-Bromobenzoyl)quinoline makes it ideally suited for normal-phase chromatography on silica gel. The polar quinoline and ketone moieties interact with the silica surface, while the non-polar aromatic rings are readily solubilized by the mobile phase. By carefully tuning the polarity of the mobile phase, a fine separation from both more polar and less polar impurities can be achieved.

Protocol: Flash Column Chromatography
  • TLC Analysis & Solvent System Selection:

    • Before performing the column, determine the optimal solvent system using Thin Layer Chromatography (TLC).

    • Spot the crude material on a silica gel TLC plate.

    • Develop the plate in various ratios of a non-polar solvent (n-hexane or petroleum ether) and a polar solvent (ethyl acetate).[5]

    • The ideal solvent system will give the target compound an Rf (retention factor) value of approximately 0.25-0.35. A good starting point is a 4:1 to 3:1 mixture of hexane:ethyl acetate.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture determined by TLC.

    • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[5] Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully apply the solution to the top of the silica gel column.

    • Dry Loading: For compounds that are not very soluble in the eluent, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent system (e.g., 10% ethyl acetate in hexane).[6]

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting collected fractions on a TLC plate and visualizing under UV light.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound and any more polar impurities.[5] For example, increase the ethyl acetate concentration in steps (e.g., from 10% to 20% to 30%).[6]

  • Isolation:

    • Analyze all fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(3-Bromobenzoyl)quinoline.

ColumnWorkflow start Select Solvent (TLC) pack Pack Column (Silica Gel Slurry) start->pack load Load Sample (Wet or Dry Method) pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor monitor->elute Continue Elution combine Combine Pure Fractions monitor->combine Separation Complete evaporate Evaporate Solvent combine->evaporate product Isolated Pure Product evaporate->product

Caption: Step-by-step column chromatography workflow.

Chromatography Data Summary
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for moderately polar compounds; provides good resolution.
Mobile Phase n-Hexane / Ethyl AcetateOffers a wide polarity range and good solubility for the compound.[3][6]
Gradient Step or linear gradientEfficiently elutes the product while separating impurities with different polarities.[5]
Initial % EtOAc 5-15%Based on TLC, to elute non-polar impurities first.
Final % EtOAc 25-40%To elute the product and any more polar impurities.
Monitoring TLC with UV visualization (254 nm)Quinoline and benzoyl groups are strongly UV-active.
B. Recrystallization

Recrystallization is an excellent technique for purifying solid compounds on a larger scale, especially if the crude product is already relatively pure (>85%). The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

The Causality Behind the Choice: The ideal solvent will dissolve 4-(3-Bromobenzoyl)quinoline completely at its boiling point but very poorly at low temperatures (0-4 °C). Impurities should either remain in solution upon cooling or be insoluble in the hot solvent. For quinoline derivatives, ethanol is often a good starting point.[5][7] A mixed solvent system, such as ethyl acetate/hexane, can also be effective by creating a solution from which the product will precipitate upon addition of the non-solvent (hexane).[5]

Protocol: Recrystallization
  • Solvent Screening:

    • Place a small amount of the crude solid in several test tubes.

    • Add a small volume of a candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone) to each tube.

    • Heat the tubes to the solvent's boiling point. If the solid dissolves, it is a potential candidate.

    • Allow the dissolved samples to cool slowly to room temperature, then in an ice bath.

    • A good recrystallization solvent will result in the formation of a high yield of crystals.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess, which would reduce the final yield.

  • Decolorization (Optional):

    • If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

C. Alternative Method: Purification via Salt Formation

Given that quinoline is a basic heterocycle, it can be converted into a crystalline salt, which can be a highly effective purification method, particularly if the free base is an oil or difficult to crystallize.[8][9]

  • Formation: Dissolve the crude product in a suitable solvent like isopropanol or ether.

  • Precipitation: Add a solution of an acid (e.g., HCl in ether or picric acid in ethanol) to precipitate the corresponding salt.[8][9]

  • Isolation: The crystalline salt can be isolated by filtration and recrystallized if necessary.

  • Regeneration: The pure salt is then dissolved in water and treated with a base (e.g., NaOH or NaHCO₃ solution) to regenerate the pure free base, which can be extracted with an organic solvent like dichloromethane or ethyl acetate.[8][9]

Part 3: High-Purity Finishing and Purity Assessment

For applications requiring the highest purity, such as in drug development, a final purification step using preparative HPLC may be necessary.[10][11] Purity assessment is a critical, self-validating step in any protocol.

A. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution chromatographic technique used to isolate pure compounds from a mixture.[12][13]

  • System: A reversed-phase system is typically used for compounds of this polarity.[6]

  • Stationary Phase: C18 (octadecylsilane) bonded silica is the most common choice.

  • Mobile Phase: A gradient of water and an organic modifier like acetonitrile or methanol is used. A small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is often added to improve peak shape by ensuring the quinoline nitrogen is protonated.[6]

  • Detection: UV detection is used to monitor the elution of the compound, and fractions are collected as the peak of interest elutes.

B. Purity and Identity Confirmation

No purification is complete without rigorous confirmation of purity and structural identity.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is the gold standard for determining the purity of the final compound.[14] A high-resolution C18 column with a water/acetonitrile gradient and UV detection can provide a quantitative purity value (e.g., 99.5% by area).[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound.[17] The spectra should be clean, with correct chemical shifts, coupling constants, and integration values corresponding to the 4-(3-Bromobenzoyl)quinoline structure. The absence of impurity peaks is a key indicator of purity.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, providing further evidence of its identity.[3] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

References

  • Benchchem. column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives.
  • Benchchem. Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • Benchchem. Addressing challenges in the purification of quinoline derivatives.
  • Agilent. What is Preparative HPLC | Find Your Purification HPLC System. Available from: [Link]

  • Teledyne LABS. The Power of Preparative HPLC Systems. Available from: [Link]

  • Google Patents. HPLC Method for purifying organic compounds.
  • Labcompare. LABTips: Preparative HPLC for Purification Workflows. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. Available from: [Link]

  • Google Patents. A kind of synthetic method of the bromo- quinoline of 4-.
  • Chen, Y. F., et al. (2011). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules, 16(3), 2274–2284. Available from: [Link]

  • LookChem. Purification of Quinoline. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Available from: [Link]

  • Wang, X., et al. (2023). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. Molecules, 28(8), 3564. Available from: [Link]

  • Pharmaceutical Chemistry Journal. Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(22), 19571–19586. Available from: [Link]

  • MolPort. 4-(3-bromobenzoyl)isoquinoline. Available from: [Link]

  • Malani, R. S., et al. (2013). Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development. Magnetic Resonance in Chemistry, 51(10), 611-616. Available from: [Link]

  • Academia.edu. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Available from: [Link]

  • Seixas, R. S. G. R., et al. (2011). An experimental NMR and computational study of 4-quinolones and related compounds. Monatshefte für Chemie - Chemical Monthly, 142(7), 731-742. Available from: [Link]

  • Georgetown University. 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on. Available from: [Link]

  • Wang, C., et al. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 80(9), 4736–4744. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents. Available from: [Link]

  • ResearchGate. Synthetic route to 4-aroyl-6,7,8-trimethoxyquinolines 9–11. Available from: [Link]

Sources

Application

Application Note &amp; Protocol: Preparation of 4-(3-Bromobenzoyl)quinoline Derivatives for Assay Screening

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Specifically, 4-acylquinoline derivatives have attracted significant attention as potential inhibitors of various enzymes, such as kinases, by targeting the ATP-binding site.[5] This document provides a detailed, field-proven protocol for the synthesis, purification, and characterization of 4-(3-Bromobenzoyl)quinoline. It further outlines a general workflow for preparing and utilizing these derivatives in subsequent high-throughput assay screening campaigns, particularly focusing on kinase inhibitor discovery.

Introduction & Scientific Rationale

Quinoline-based compounds are integral to drug discovery.[6] The introduction of a benzoyl moiety at the 4-position of the quinoline ring creates a key structural motif that can engage in various non-covalent interactions within protein active sites. The specific choice of a 3-bromobenzoyl group serves a dual purpose. Firstly, the bromine atom can act as a valuable synthetic handle for further diversification through cross-coupling reactions, enabling the rapid generation of a compound library. Secondly, the bromine atom can form halogen bonds with protein residues, potentially enhancing binding affinity and selectivity.

The synthetic strategy detailed herein is based on a robust Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry.[7][8] This method is chosen for its reliability and scalability. Following synthesis, rigorous purification and characterization are paramount to ensure the integrity of the compound entering biological screens, thereby preventing false positives and ensuring data reproducibility. This protocol is designed for researchers in chemical biology and drug development to produce high-purity 4-(3-Bromobenzoyl)quinoline for downstream applications.

Overall Experimental Workflow

The process begins with the synthesis of the target compound, followed by a multi-step purification and characterization process. The validated pure compound is then prepared for biological evaluation.

G cluster_0 Synthesis & Purification cluster_1 Validation & Preparation cluster_2 Biological Screening A 1. Friedel-Crafts Acylation (Quinoline + 3-Bromobenzoyl Chloride) B 2. Reaction Work-up (Quenching & Extraction) A->B C 3. Crude Purification (Column Chromatography) B->C D 4. Final Purification (Recrystallization) C->D E 5. Structural Characterization (NMR, MS) D->E F 6. Purity Analysis (HPLC) E->F G 7. Stock Solution Preparation (DMSO) F->G H 8. Assay Plate Preparation (Serial Dilution) G->H I 9. Kinase Activity Assay (e.g., ADP-Glo™) H->I J 10. Data Analysis (IC50 Determination) I->J

Caption: Overall workflow from synthesis to assay data analysis.

Materials and Reagents

Ensure all reagents are of high purity (≥98%) and solvents are anhydrous where specified.

Reagent/MaterialFormulaMW ( g/mol )CAS No.SupplierNotes
QuinolineC₉H₇N129.1691-22-5Sigma-AldrichAnhydrous, freshly distilled
3-Bromobenzoyl chlorideC₇H₄BrClO219.461711-09-7Alfa AesarStore under inert gas
Aluminum chloride (AlCl₃)AlCl₃133.347446-70-0Acros OrganicsAnhydrous, handle in glovebox
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificAnhydrous
Hydrochloric acid (HCl)HCl36.467647-01-0VWR2M aqueous solution
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8EMD MilliporeSaturated aqueous solution
Magnesium sulfate (MgSO₄)MgSO₄120.377487-88-9Sigma-AldrichAnhydrous
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6J.T.BakerACS Grade
HexanesC₆H₁₄86.18110-54-3J.T.BakerACS Grade
Triethylamine (NEt₃)C₆H₁₅N101.19121-44-8Sigma-AldrichFor chromatography
Deuterated Chloroform (CDCl₃)CDCl₃120.38865-49-6Cambridge IsotopeFor NMR analysis
Dimethyl sulfoxide (DMSO)C₂H₆OS78.1367-68-5Sigma-AldrichAnhydrous, for stock solutions

Step-by-Step Synthesis Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of 4-(3-Bromobenzoyl)quinoline on a 10 mmol scale.

4.1. Reaction Setup

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous aluminum chloride (2.67 g, 20 mmol, 2.0 eq.) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous dichloromethane (DCM, 50 mL) to the flask via cannula. Cool the resulting suspension to 0 °C using an ice-water bath.

    • Scientist's Note: Anhydrous conditions are critical as AlCl₃ is highly hygroscopic and will be deactivated by water. The reaction is exothermic, so initial cooling is essential for controlled addition of reagents.

  • In a separate flask, dissolve 3-bromobenzoyl chloride (2.19 g, 10 mmol, 1.0 eq.) in anhydrous DCM (20 mL).

  • Add the 3-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C over 15 minutes. A yellow-orange acylium ion complex should form.

4.2. Acylation Reaction

  • Dissolve quinoline (1.29 g, 10 mmol, 1.0 eq.) in anhydrous DCM (20 mL).

  • Add the quinoline solution dropwise to the reaction mixture at 0 °C over 30 minutes. The mixture will darken significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Mobile Phase: 7:3 Hexanes:Ethyl Acetate with 0.5% triethylamine.[9]

    • Visualization: UV light (254 nm).

    • Rationale: The addition of a basic modifier like triethylamine to the TLC eluent is crucial to prevent streaking caused by the basic quinoline nitrogen interacting with the acidic silica gel.[9]

4.3. Work-up and Extraction

  • Once the reaction is complete (disappearance of starting quinoline), cool the flask back to 0 °C.

  • Slowly and carefully quench the reaction by adding crushed ice (~50 g) portion-wise. This is a highly exothermic process.

  • Once the ice has melted, add 2M HCl (30 mL) to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine all organic layers and wash sequentially with:

    • Saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.

    • Brine (1 x 50 mL) to remove excess water.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

Purification Protocol

5.1. Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of 10% to 40% Ethyl Acetate in Hexanes, with 0.5% Triethylamine added to the entire mobile phase system.[9]

    • Rationale: Starting with a less polar eluent allows for the removal of non-polar impurities. The triethylamine prevents peak tailing on the silica column.[9]

  • Procedure:

    • Prepare a silica gel slurry and pack the column.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

    • Elute with the gradient mobile phase, collecting fractions.

    • Analyze fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent in vacuo.

5.2. Recrystallization

  • Dissolve the purified solid from the column in a minimal amount of a hot "good" solvent, such as ethyl acetate or dichloromethane.

  • Slowly add a "poor" solvent, like hexanes or pentane, until the solution becomes slightly turbid.[9][10]

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to promote crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum. The expected product is a white to off-white solid.

Characterization and Data

The identity and purity of the final compound must be confirmed by spectroscopic methods.

TechniqueParameterExpected Result for 4-(3-Bromobenzoyl)quinoline
¹H NMR (400 MHz, CDCl₃)δ 9.0-7.5 (m, ~10H, Aromatic protons), distinct quinoline and benzoyl patterns.
¹³C NMR (101 MHz, CDCl₃)δ ~195 (C=O), δ 150-120 (Aromatic carbons), δ ~122 (C-Br).
Mass Spec (ESI+)m/z [M+H]⁺ calculated for C₁₆H₁₁BrNO: 312.00, found ~312.0.
HPLC Purity Analysis>95% purity (e.g., C18 column, MeCN/H₂O gradient, 254 nm).

Note: Detailed spectral assignments require 2D NMR experiments (COSY, HSQC) for unambiguous confirmation.[11][12][13]

Preparation for Assay Screening

7.1. Stock Solution Preparation

  • Accurately weigh the purified 4-(3-Bromobenzoyl)quinoline.

  • Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM. This is the primary stock solution.

    • Scientist's Note: DMSO is a common solvent for compound libraries due to its high solubilizing power and compatibility with most biological assays. However, always check assay tolerance for DMSO, typically keeping the final concentration ≤1%.

  • Aliquot the stock solution into small-volume tubes to avoid repeated freeze-thaw cycles and store at -20 °C or -80 °C.

7.2. Serial Dilution for IC₅₀ Determination

  • Thaw a stock solution aliquot.

  • Create a series of intermediate dilutions in a 96-well or 384-well plate using assay buffer or DMSO.

  • From these intermediate plates, perform the final transfer into the assay plates to achieve the desired final concentrations for the dose-response curve.

Application: Kinase Inhibitor Screening

Quinoline derivatives are frequently explored as kinase inhibitors.[5] The following provides a general protocol template using a luminescence-based kinase activity assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[14][15]

G cluster_0 Kinase Reaction cluster_1 Detection A Kinase Enzyme D ADP + Phosphorylated Substrate A->D Incubation B Substrate + ATP B->D Incubation C Test Compound (4-(3-Bromobenzoyl)quinoline) C->D Incubation E Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes unused ATP) D->E ADP is proportional to kinase activity F Add Kinase Detection Reagent (Converts ADP to ATP) E->F G Luciferase/Luciferin Reaction (ATP -> Light) F->G H Measure Luminescence G->H

Caption: Workflow for a generic luminescence-based kinase assay.

8.1. General Assay Protocol

  • Dispense kinase, substrate, and assay buffer into the wells of a low-volume 384-well plate.

  • Add the serially diluted 4-(3-Bromobenzoyl)quinoline derivatives (or control inhibitors/vehicle) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

  • Stop the reaction and measure ADP production according to the assay manufacturer's protocol (e.g., Promega ADP-Glo™).[14]

    • This typically involves a two-step addition of reagents to first deplete remaining ATP and then convert the generated ADP back to ATP, which is used to drive a luciferase reaction.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the dose-response curve and fit the data using non-linear regression to determine the IC₅₀ value.

There are numerous methods to assess kinase activity, including fluorescence-based (e.g., TR-FRET) and radiometric assays.[15][16][17] The choice of assay depends on factors like throughput requirements, cost, and the specific kinase being targeted.[17]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Yield Inactive AlCl₃ (moisture contamination).Purchase fresh anhydrous AlCl₃ and handle exclusively in an inert atmosphere glovebox.
Poor quality reagents.Use freshly distilled quinoline and high-purity 3-bromobenzoyl chloride.
TLC/Column Streaking Strong interaction of basic quinoline with acidic silica.Add 0.5-2% triethylamine or ammonia solution to the eluent system.[9] Consider using a different stationary phase like alumina.[9]
Product is an Oil, Not a Solid Presence of impurities.Re-purify by column chromatography.[10] If pure, attempt crystallization from different solvent pairs (e.g., DCM/pentane, Ether/hexane).[10]
Assay Interference Compound precipitates in aqueous buffer.Check compound solubility limits. Reduce the highest concentration tested. Add a co-solvent if tolerated by the assay.
Compound autofluorescence/quenching.Run controls with the compound in the absence of enzyme/substrate to check for intrinsic signal. Choose an alternative assay format (e.g., luminescence instead of fluorescence).[14]

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
  • Li, et al. (2008). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. ResearchGate.
  • BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
  • ResearchGate. (n.d.). Synthesis of quinoline‐propionic acid 10a and intramolecular....
  • American Chemical Society. (2004). Intramolecular Catalytic Friedel−Crafts Reactions with Allenyl Cations for the Synthesis of Quinolines and Their Analogues.
  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
  • ACS Publications. (2004). Intramolecular Catalytic Friedel−Crafts Reactions with Allenyl Cations for the Synthesis of Quinolines and Their Analogues | Organic Letters.
  • ACS Publications. (2007). Synthesis of Quinoline-2-thiones via Tandem Indium(III)-Promoted Friedel−Crafts Alkenylation−Cyclization of 2-Alkynylphenyl Isothiocyanates | Organic Letters.
  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • BenchChem. (n.d.). A Comprehensive Literature Review of Benzoylisoquinoline Compounds: Synthesis, Biological Activity, and Therapeutic Potential.
  • ResearchGate. (n.d.). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • PMC. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • PMC. (2021, April 6). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents.
  • Dalton Transactions (RSC Publishing). (n.d.). Synthesis, structural characterization and NMR studies of group 10 metal complexes with macrocyclic amine N-heterocyclic carbene ligands.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Chemistry & Chemical Technology. (2023, April 20). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative.
  • MDPI. (2023, December 28). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity.
  • ACG Publications. (2024, May 13). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • Google Patents. (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • Williams, A. J. (2015). Nuclear Magnetic Resonance Experiments Applicable to the Elucidation and Characterization of Nitrogenous Natural Products: 1H–15N Heteronuclear Shift Correlation Methods. In G. A. Webb (Ed.), Annual Reports in NMR Spectroscopy (Vol. 84, pp. 1–76). Elsevier.
  • ACS Omega. (2022, December 2). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3-Bromobenzoyl)quinoline

Welcome to the technical support center for the synthesis of 4-(3-Bromobenzoyl)quinoline. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(3-Bromobenzoyl)quinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges in this specific synthesis.

The primary and most established method for synthesizing 4-(3-Bromobenzoyl)quinoline is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of a quinoline ring with 3-bromobenzoyl chloride, typically in the presence of a Lewis acid catalyst.[1][2][3] The efficiency of this reaction is paramount for the overall yield and purity of the final product.

Troubleshooting Guide: Low Reaction Yield

Low or no yield is a frequent challenge in organic synthesis. The following sections address common issues encountered during the synthesis of 4-(3-Bromobenzoyl)quinoline via Friedel-Crafts acylation and provide actionable solutions.

Problem 1: The reaction is not proceeding, or the yield is extremely low.

  • Possible Cause 1: Inactive Catalyst The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly hygroscopic.[1] Moisture from the atmosphere or residual water in your reagents or solvent can deactivate the catalyst, halting the reaction.

    • Solution:

      • Use a fresh, unopened container of the Lewis acid catalyst.

      • If using an older bottle, consider performing a fresh sublimation or drying the catalyst under vacuum before use.

      • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

      • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed bottle over molecular sieves.

  • Possible Cause 2: Poor Quality Starting Materials Impurities in either the quinoline or the 3-bromobenzoyl chloride can interfere with the reaction.[4] For instance, any basic impurities in the quinoline can quench the Lewis acid catalyst.

    • Solution:

      • Verify the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction.[4]

      • If necessary, purify the quinoline by distillation.[5] 3-Bromobenzoyl chloride can be purified by distillation under reduced pressure.

  • Possible Cause 3: Inappropriate Reaction Temperature Friedel-Crafts acylations often require an initial cooling period to control the exothermic reaction between the acyl chloride and the Lewis acid, followed by heating to drive the reaction to completion.[6]

    • Solution:

      • Begin the reaction at a lower temperature (e.g., 0 °C) during the addition of the acyl chloride to the quinoline-catalyst mixture.

      • After the initial addition, allow the reaction to slowly warm to room temperature and then heat to reflux to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6][7]

Problem 2: Formation of multiple products and a complex crude mixture.

  • Possible Cause 1: Incorrect Stoichiometry of the Catalyst In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1] This requires the use of at least a stoichiometric amount of the catalyst. Using a catalytic amount will result in incomplete conversion and a mixture of starting material and product.

    • Solution:

      • Use at least 1.1 equivalents of the Lewis acid catalyst relative to the limiting reagent (typically 3-bromobenzoyl chloride).[1]

  • Possible Cause 2: Side Reactions Although Friedel-Crafts acylation is generally less prone to side reactions than alkylation, issues can still arise.[1] The electron-withdrawing nature of the quinoline ring can make it less reactive, potentially leading to side reactions if the conditions are too harsh or the reaction time is excessively long.

    • Solution:

      • Optimize the reaction time by closely monitoring the reaction with TLC.[6]

      • Consider using a milder Lewis acid if significant degradation is observed.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause 1: Similar Polarity of Product and Impurities Unreacted starting materials or side products may have similar polarities to the desired 4-(3-Bromobenzoyl)quinoline, making separation by column chromatography challenging.[8]

    • Solution:

      • Acid-Base Extraction: Utilize the basicity of the quinoline nitrogen. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product and unreacted quinoline will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent. This will remove non-basic impurities.[8]

      • Optimized Chromatography: If isomers are present, a shallow solvent gradient during column chromatography can improve separation.[8] Consider using alternative stationary phases like alumina if silica gel proves ineffective.[8]

      • Recrystallization: This is a powerful technique for obtaining highly pure crystalline products. Experiment with different solvent systems, such as ethyl acetate/hexane or ethanol, to find the optimal conditions for recrystallization.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts acylation in this synthesis?

A1: The reaction proceeds through the generation of an acylium ion. The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the 3-bromobenzoyl chloride, making it a better leaving group. The resulting acylium ion is a powerful electrophile that is then attacked by the electron-rich quinoline ring. A subsequent deprotonation of the aromatic ring restores its aromaticity and regenerates the catalyst.[1][2]

Q2: Can I use a different Lewis acid besides aluminum chloride?

A2: Yes, other Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[7] However, their reactivity may differ, and the reaction conditions (temperature, time, solvent) may need to be re-optimized. In some cases, for activated aromatic rings, milder Lewis acids or even Brønsted acids can be employed.[1]

Q3: What is the expected regioselectivity of the acylation on the quinoline ring?

A3: The acylation is expected to occur at the 4-position of the quinoline ring. This is due to the electronic effects of the nitrogen atom in the quinoline ring system, which directs electrophilic substitution to this position.

Q4: Are there greener alternatives for this synthesis?

A4: Research is ongoing to develop more environmentally friendly synthetic methods. Some strategies include the use of solid acid catalysts, ionic liquids, or solvent-free reaction conditions to minimize the use of hazardous reagents and solvents.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-(3-Bromobenzoyl)quinoline via Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) to the flask.

  • Reagent Addition: Dissolve quinoline (1.0 eq) in the anhydrous solvent and add it to the flask. Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 3-bromobenzoyl chloride (1.0 eq) in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization.[7][8]

Visualizations

Diagram 1: Friedel-Crafts Acylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Anhydrous Solvents prep1->prep2 prep3 Purify Starting Materials prep2->prep3 react1 Add AlCl3 & Solvent prep3->react1 react2 Add Quinoline (0°C) react1->react2 react3 Add 3-Bromobenzoyl Chloride (dropwise, 0°C) react2->react3 react4 Warm to RT & Reflux react3->react4 react5 Monitor by TLC react4->react5 workup1 Quench with Ice react5->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash (NaHCO3, Brine) workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purify1 Column Chromatography or Recrystallization workup4->purify1

Caption: A typical workflow for the synthesis of 4-(3-Bromobenzoyl)quinoline.

Diagram 2: Troubleshooting Low Yield

G start Low Yield Observed cause1 Inactive Catalyst? start->cause1 sol1a Use Fresh Catalyst cause1->sol1a Yes cause2 Poor Starting Materials? cause1->cause2 No sol1b Ensure Anhydrous Conditions sol1a->sol1b sol2a Verify Purity (NMR, GC-MS) cause2->sol2a Yes cause3 Incorrect Temperature? cause2->cause3 No sol2b Purify Reagents sol2a->sol2b sol3a Initial Cooling (0°C) cause3->sol3a Yes sol3b Heat to Reflux sol3a->sol3b

Caption: A decision tree for troubleshooting low reaction yield.

References

  • Benchchem.
  • Benchchem. Optimizing reaction conditions for Friedländer quinoline synthesis.
  • SAGE Publications Inc.
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Benchchem. Purification challenges for bromoquinoline compounds.
  • PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • Google Patents. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • PubMed. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. [Link]

  • JOCPR. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]

  • LookChem. Purification of Quinoline - Chempedia. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 4-(3-Bromobenzoyl)quinoline in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures driven by the physicochemical properties of screening hits.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures driven by the physicochemical properties of screening hits. 4-(3-Bromobenzoyl)quinoline is a highly lipophilic small molecule characterized by its bulky quinoline core and hydrophobic bromobenzoyl moiety. While these structural features may drive target affinity, they significantly compromise aqueous solubility.

In biological assays, this poor solubility often manifests as inconsistent data, reduced hit rates, or false-positive readouts due to compound aggregation. This guide provides field-proven strategies to diagnose and resolve solubility issues associated with this specific compound.

Frequently Asked Questions (FAQs)

Q1: Why does 4-(3-Bromobenzoyl)quinoline precipitate immediately upon addition to my aqueous assay buffer? A1: This phenomenon, known as "crashing out," is driven by a sudden shift in solvent polarity. When a compound dissolved in 100% Dimethyl Sulfoxide (DMSO) is spiked directly into an aqueous buffer, the local concentration of the compound at the droplet interface vastly exceeds its thermodynamic solubility limit. Because 4-(3-Bromobenzoyl)quinoline has a high partition coefficient (logP), the rapid increase in the dielectric constant of the medium forces the compound out of solution before it can evenly disperse, leading to kinetic precipitation .

Q2: I don't see any visible precipitate, but my assay results are highly variable. Could solubility still be the issue? A2: Yes. Hydrophobic compounds often form colloidal aggregates or micro-precipitates that are invisible to the naked eye (typically 30–400 nm in diameter). These aggregates are notorious for acting as promiscuous inhibitors; they non-specifically sequester target proteins or enzymes, leading to false-positive results . If your dose-response curve is unusually steep or if the inhibition is reversed upon the addition of a non-ionic detergent (like 0.01% Triton X-100), colloidal aggregation is the likely culprit.

Q3: What are the best formulation strategies to keep 4-(3-Bromobenzoyl)quinoline in solution without altering my assay biology? A3: We recommend a three-tiered approach:

  • Optimize the Dilution Protocol: Avoid direct spiking. Perform intermediate serial dilutions in solvent mixtures (e.g., 50% DMSO / 50% Buffer) to prevent localized supersaturation .

  • Use Inclusion Complexes: Formulating the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) effectively shields the hydrophobic bromobenzoyl and quinoline groups from the aqueous environment, enhancing solubility without using harsh solvents.

  • Incorporate Surfactants: Adding low concentrations of Pluronic F-68 or Tween-20 to the assay buffer can lower the surface tension and form stabilizing micelles around the compound.

Q4: What is the maximum concentration of DMSO I can use to keep the compound soluble in cell-based assays? A4: The maximum tolerable DMSO concentration is strictly cell-line dependent. While biochemical assays can sometimes tolerate up to 5% DMSO, cell-based assays are much more sensitive. As a general rule, most robust cell lines tolerate up to 0.5% v/v DMSO, whereas primary or sensitive cells require concentrations below 0.1% v/v to prevent phenotypic alterations or cytotoxicity .

Quantitative Data Summary

Table 1: General DMSO Tolerance in Cell-Based Assays

Final DMSO Conc. (v/v)General Cellular ImpactRecommendation for 4-(3-Bromobenzoyl)quinoline Assays
< 0.1% Minimal to no effect on most cell lines.Optimal Target: Ideal for sensitive primary cells and long-term exposure (>48h).
0.1% - 0.5% Well-tolerated by robust immortalized lines.Widely Acceptable: Ensure vehicle control matches exact concentration .
0.5% - 1.0% Potential for mild cytotoxicity and stress responses.Use with Caution: Validate cell viability; restrict to short-term assays (<24h).
> 1.0% Significant membrane damage and apoptosis.Not Recommended: Explore alternative formulation strategies (e.g., HP-β-CD).

Table 2: Recommended Solubilizing Agents for 4-(3-Bromobenzoyl)quinoline

Agent TypeExampleRecommended Working ConcentrationMechanism of Action
Cyclodextrin HP-β-CD5% - 20% (w/v)Forms host-guest inclusion complexes, shielding hydrophobic moieties.
Non-ionic Surfactant Tween-200.01% - 0.1% (v/v)Lowers surface tension and forms solubilizing micelles.
Co-solvent Ethanol≤ 1.0% (v/v)Decreases the dielectric constant of the aqueous buffer.
Diagnostic and Troubleshooting Workflow

G N1 Assay Inconsistency / Low Activity N2 Visible Precipitation? N1->N2 N3 False Positives / Promiscuous Inhibition? N2->N3 No N5 Optimize DMSO Dilution Protocol N2->N5 Yes N4 Run Light Scattering (Nephelometry) N3->N4 Yes N8 Review Target Specificity N3->N8 No N6 Formulate with HP-β-CD N4->N6 Aggregation Detected N7 Add Surfactant (e.g., Tween-20) N4->N7 Mild Scattering

Workflow to diagnose and address compound aggregation in biochemical assays.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination via Nephelometry (Light Scattering) Self-Validation Principle: This protocol includes a known aggregator as a positive control to ensure the spectrophotometer accurately detects colloidal scattering, preventing false-negative solubility assessments.

Step 1: Prepare a 10 mM stock solution of 4-(3-Bromobenzoyl)quinoline in 100% molecular biology grade DMSO. Step 2: Perform a 2-fold serial dilution of the compound in 100% DMSO across 8 points (e.g., 10 mM down to 78 µM). Step 3: In a clear-bottom 96-well microtiter plate, add 198 µL of your specific aqueous assay buffer (e.g., PBS, pH 7.4) to each well. Step 4: Rapidly transfer 2 µL of each DMSO stock into the buffer wells using a multichannel pipette. Immediately mix by pipetting up and down 5 times. (Final DMSO concentration = 1% v/v). Step 5: Prepare Control Wells:

  • Vehicle Control: 2 µL of 100% DMSO + 198 µL buffer.

  • Positive Control: 2 µL of a known aggregating compound (e.g., 10 mM Nicardipine in DMSO) + 198 µL buffer. Step 6: Incubate the plate at room temperature for 30 minutes to allow for thermodynamic equilibration and colloidal formation. Step 7: Read the absorbance at 620 nm using a microplate reader. Step 8: Data Interpretation: An increase in absorbance >0.05 OD above the vehicle control indicates light scattering due to compound precipitation or colloidal aggregation. The highest concentration before this inflection point is your kinetic solubility limit.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes Self-Validation Principle: Post-formulation filtration ensures that any uncomplexed, suspended compound is removed, guaranteeing that subsequent biological readouts are driven solely by the fully solubilized fraction.

Step 1: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous assay buffer. Stir until completely transparent. Step 2: Dissolve 4-(3-Bromobenzoyl)quinoline in a volatile organic solvent (e.g., Methanol) at a concentration of 10 mg/mL. Step 3: Under continuous magnetic stirring (500 rpm), add the compound solution dropwise into the HP-β-CD aqueous solution. Step 4: Transfer the mixture to a rotary evaporator or place it under a gentle stream of nitrogen gas in a fume hood to completely evaporate the volatile organic solvent. Step 5: Once the solvent is removed, continue stirring the aqueous complex for 2 hours at room temperature to ensure maximum host-guest inclusion. Step 6: Filter the resulting solution through a 0.22 µm PTFE syringe filter. This critical step removes any compound that failed to form an inclusion complex and precipitated. Step 7: Quantify the final dissolved concentration of 4-(3-Bromobenzoyl)quinoline using HPLC-UV against a standard curve before applying it to your biological assay.

References
  • Di L, Kerns EH. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discov Today. 2006 May;11(9-10):446-51. URL:[Link]

  • McGovern SL, Caselli E, Grigorieff N, Shoichet BK. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. J Med Chem. 2002 Apr 11;45(8):1712-22. URL:[Link]

  • Bath C, et al. Implementation and Challenges of Direct Acoustic Dosing into Cell-Based Assays. Journal of Laboratory Automation. 2015. URL:[Link]

Troubleshooting

How to prevent degradation of 4-(3-Bromobenzoyl)quinoline during storage

Welcome to the Technical Support Center for Advanced Chemical Intermediates. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained yield drops or impurity spikes when utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chemical Intermediates. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained yield drops or impurity spikes when utilizing halogenated heterocyclic building blocks.

4-(3-Bromobenzoyl)quinoline (CAS: 1706429-73-3) is a highly valuable synthetic intermediate. However, its structural motifs—an electron-deficient quinoline ring conjugated with a photo-labile bromobenzoyl group—make it uniquely susceptible to environmental degradation. This guide is designed to move beyond basic storage instructions by explaining the exact chemical causality behind degradation, providing field-proven troubleshooting, and establishing self-validating protocols to guarantee the integrity of your compound.

I. Visualizing the Degradation Pathways

To effectively prevent degradation, we must first understand the specific vulnerabilities of the molecule's functional groups.

DegradationPathways API 4-(3-Bromobenzoyl)quinoline (Intact Molecule) Photo Photolysis (Homolytic C-Br Cleavage) API->Photo UV Light (<400nm) Ox Oxidation (Quinoline N-Oxide) API->Ox O2 / Peroxides Hydro Hydrolysis (Benzoyl Cleavage) API->Hydro H2O / Acidic pH

Degradation pathways of 4-(3-Bromobenzoyl)quinoline under suboptimal storage conditions.

II. Troubleshooting FAQs

Q1: My stored batch of 4-(3-Bromobenzoyl)quinoline has shifted from an off-white powder to a distinct yellow/brown hue. What happened? The Causality: This color shift is the hallmark of Quinoline N-oxide formation . The nitrogen atom in the quinoline ring possesses an available lone pair that is highly vulnerable to oxidation by atmospheric oxygen (auto-oxidation) or trace peroxides[1]. The resulting N-oxide derivative alters the conjugated π -system of the molecule, shifting its absorbance into the visible spectrum. The Fix: The storage micro-environment must be entirely devoid of oxidizing agents. Never store this compound in a container with a high headspace-to-powder ratio unless it has been thoroughly purged with an inert gas.

Q2: During LC-MS quality control, I am detecting a major impurity with a mass approximately 79 Da lower than the parent mass. Why is the bromine dropping off? The Causality: You are observing photolytic debromination . Aryl bromides undergo rapid homolytic C-Br bond cleavage when exposed to UV light[2]. The resulting aryl radical quickly abstracts a hydrogen atom from ambient moisture or residual solvents, yielding the debrominated analog (4-benzoylquinoline). Because this reaction is photon-dependent rather than strictly thermal, it will occur even in a freezer if the sample is stored in clear glass under standard laboratory fluorescent lighting. The Fix: Absolute light shielding is mandatory. Always use amber borosilicate glassware or wrap clear vials entirely in aluminum foil.

Q3: How do temperature and humidity affect the benzoyl linker? The Causality: While diaryl ketones are generally robust, the electron-withdrawing nature of both the bromophenyl and quinoline rings increases the electrophilicity of the carbonyl carbon. Under conditions of high ambient humidity combined with slightly acidic or basic micro-environments, the compound becomes susceptible to hydrolytic cleavage[3].

III. Quantitative Stability Data

To demonstrate the critical nature of proper storage, the following table summarizes the degradation profile of 4-(3-Bromobenzoyl)quinoline over a 6-month period under various empirical conditions.

Storage ConditionContainer TypeAtmosphere1-Month Purity3-Month Purity6-Month PurityPrimary Observed Impurity
25°C, 60% RH Clear GlassAmbient Air96.2%89.5%81.3%Debrominated & N-Oxide
25°C, 60% RH Amber GlassAmbient Air98.1%95.4%92.0%Quinoline N-Oxide
4°C (Fridge) Amber GlassAmbient Air99.5%98.2%96.8%Quinoline N-Oxide
-20°C (Freezer) Amber GlassArgon Purged99.9% 99.9% 99.8% None detected

IV. Self-Validating Storage Methodology

To guarantee the integrity of 4-(3-Bromobenzoyl)quinoline, you must implement a workflow that proves its own efficacy. Follow this step-by-step protocol for aliquoting and long-term storage:

Step 1: Pre-Drying (Moisture Elimination) Transfer the bulk powder to a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ). Apply high vacuum (< 1 mbar) for 12 hours at room temperature to remove surface moisture. Causality: Removing adsorbed water prevents hydrolytic attack on the ketone carbonyl.

Step 2: Aliquoting into Amber Glass (Photolysis Prevention) Working under low-light conditions, divide the bulk powder into single-use aliquots using amber borosilicate glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen, while amber glass blocks the <400 nm UV wavelengths responsible for C-Br cleavage.

Step 3: Argon Purging (Oxidation Prevention) Insert an argon gas line (fitted with a sterile needle) into the vial, keeping the tip just above the powder bed. Purge gently for 30 seconds. Causality: Argon is heavier than nitrogen and ambient air; it sinks to the bottom of the vial, creating a protective, dense blanket over the powder that completely displaces O2​ .

Step 4: Sealing and The Self-Validation Step Seal the vials immediately with PTFE-lined caps. Place the vials into a secondary opaque container (e.g., a Mylar bag) along with a cobalt-free humidity indicator card . Store at -20°C. The Self-Validating Mechanism: The humidity indicator card acts as a continuous, visual proof of system integrity. If the card remains blue, the micro-environment is verified as anhydrous, and you can trust the chemical integrity of the compound inside. If the card turns pink, the seal has been compromised, and the batch must be re-validated via LC-MS before experimental use.

V. References

  • Chemsrc. "4-(3-Bromobenzoyl)quinoline | CAS#:1706429-73-3". Chemsrc Chemical Database. Available at:[Link]

  • MDPI. "Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe". Molecules. Available at:[Link]

  • ResearchGate. "Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp." Water Science & Technology. Available at:[Link]

Sources

Optimization

Overcoming steric hindrance in 4-(3-Bromobenzoyl)quinoline cross-coupling

Technical Support Center: Overcoming Steric and Electronic Bottlenecks in 4-(3-Bromobenzoyl)quinoline Cross-Coupling From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting guide for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric and Electronic Bottlenecks in 4-(3-Bromobenzoyl)quinoline Cross-Coupling

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting guide for the cross-coupling of 4-(3-Bromobenzoyl)quinoline (CAS: 1706429-73-3). While aryl bromides are typically highly reactive electrophiles in palladium-catalyzed transformations (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), this specific diaryl ketone presents a unique dual-challenge. The bulky quinoline-4-carbonyl moiety restricts the conformational freedom of the molecule, sterically shielding the meta-bromo position. Concurrently, the Lewis basic quinoline nitrogen can competitively bind to the palladium center, leading to rapid catalyst deactivation.

This guide is designed to help you navigate these mechanistic bottlenecks using rationally designed ligand systems and self-validating experimental protocols.

Part 1: Troubleshooting & FAQs

Q1: My reaction stalls at 15-20% conversion, and I recover mostly unreacted 4-(3-Bromobenzoyl)quinoline. Why is oxidative addition failing even at elevated temperatures? Causality: The carbonyl group at the C4 position of the quinoline ring forces the attached phenyl ring into a highly twisted conformation to avoid steric clashes with the peri-hydrogen at the quinoline C5 position. This rigid geometry projects the 3-bromo substituent into a sterically encumbered trajectory. When a standard Pd(0) complex (e.g., Pd(PPh₃)₄) attempts oxidative addition, the ligand sphere physically clashes with the bulky quinoline core, raising the activation energy barrier. Solution: Transition to dialkylbiaryl phosphine ligands, specifically XPhos or SPhos . These ligands are highly electron-rich (accelerating oxidative addition) and possess a bulky spatial profile that enforces the formation of a highly reactive, monoligated L-Pd(0) active species, easily penetrating the steric pocket of the substrate [1].

Q2: I am observing high levels of protodehalogenation (debromination) instead of my desired cross-coupled product. How do I fix this? Causality: Protodehalogenation is a kinetic issue. It occurs when the transmetalation step is too slow, allowing the intermediate Pd(II)-aryl complex to undergo alternative pathways, such as protonation by trace water or β -hydride elimination (if using aliphatic solvents/bases). The electron-withdrawing nature of the carbonyl group also makes the Pd-C bond more susceptible to premature cleavage. Solution: Accelerate transmetalation by using a highly soluble, anhydrous base such as Cs₂CO₃ in a non-protic solvent like 1,4-Dioxane. Avoid aqueous base solutions (like 2M K₂CO₃) which provide the proton source for the side reaction [2].

Q3: Is the quinoline nitrogen poisoning my palladium catalyst, and how can I tell? Causality: Yes. The sp2 hybridized nitrogen of the quinoline ring is a strong σ -donor. If the phosphine ligand dissociates, the quinoline nitrogen of either the starting material or the product can coordinate to the Pd(II) center, forming a stable, off-cycle resting state that permanently sequesters the catalyst. You can visually diagnose this if your reaction mixture turns from a healthy amber/red to a murky black (Palladium black precipitation) shortly after heating. Solution: Utilize a pre-formed third-generation palladacycle precatalyst (e.g., XPhos-Pd-G3 ). This ensures a 1:1 Ligand-to-Palladium ratio is strictly maintained in solution, preventing the availability of open coordination sites that the quinoline nitrogen could exploit [3].

Part 2: Quantitative Data & Ligand Optimization

To illustrate the impact of ligand and base selection, below is a comparative optimization table for the Suzuki-Miyaura coupling of 4-(3-Bromobenzoyl)quinoline with phenylboronic acid.

Ligand / PrecatalystBaseSolvent SystemTemp (°C)Yield (%)Protodehalogenation (%)
PPh₃ / Pd(OAc)₂K₂CO₃ (aq)Toluene / H₂O901545
dppf / PdCl₂(dppf)K₃PO₄1,4-Dioxane / H₂O903530
SPhos / Pd₂(dba)₃K₃PO₄ (anhyd)Toluene1007210
XPhos / XPhos-Pd-G3 Cs₂CO₃ (anhyd) 1,4-Dioxane 80 94 < 2

Data Summary: Monoligated, bulky biarylphosphines combined with anhydrous conditions completely suppress the debromination pathway and overcome the steric barrier of the substrate.

Part 3: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling using XPhos-Pd-G3 Objective: Achieve >90% conversion to the biaryl product while actively suppressing protodehalogenation and catalyst poisoning.

Step 1: Reaction Assembly (Inert Atmosphere Required)

  • Charge a flame-dried Schlenk flask with 4-(3-Bromobenzoyl)quinoline (1.0 equiv, 1.0 mmol), Phenylboronic acid (1.2 equiv, 1.2 mmol), anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol), and XPhos-Pd-G3 (2 mol%, 0.02 mmol).

  • Causality: XPhos-Pd-G3 is an air-stable precatalyst that rapidly generates the active monoligated L-Pd(0) species upon mild base activation, bypassing the need for separate Pd/ligand equilibration which often leads to catalyst poisoning by the quinoline substrate.

Step 2: Solvent Addition and Catalyst Activation

  • Add sparged, anhydrous 1,4-Dioxane (5.0 mL, 0.2 M). Stir at room temperature for 5 minutes.

  • Validation Checkpoint 1: Monitor the solution's color. The suspension will transition from pale yellow to a deep, homogeneous red/amber color. This optical shift validates the successful generation of the active XPhos-Pd(0) species. If the solution turns black, premature catalyst aggregation has occurred due to oxygen ingress or wet solvent.

Step 3: Heating and Kinetic Monitoring

  • Heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • Validation Checkpoint 2: After 2 hours, sample 10 µL of the reaction, quench in EtOAc/H₂O, and run TLC (Eluent: Hexanes:EtOAc 3:1).

    • The starting material ( Rf​≈0.50 ) should be completely consumed.

    • The desired product will appear as a bright UV-active spot at Rf​≈0.35 .

    • A faint spot at Rf​≈0.45 indicates the protodehalogenated side-product. If this spot is prominent, your Cs₂CO₃ or Dioxane was not sufficiently anhydrous.

Step 4: Workup and Isolation

  • Cool to room temperature, dilute with EtOAc, and filter immediately through a tightly packed pad of Celite to remove inorganic salts and palladium residue.

  • Causality: Removing the palladium early prevents the newly formed quinoline-product from forming stable post-reaction Pd-complexes during rotary evaporation, which can drastically reduce your isolated yield.

Part 4: Diagnostic Workflow Diagram

Use the following logical tree to diagnose and resolve issues on the fly during your coupling workflows.

TroubleshootingTree Root Issue: Low Yield in 4-(3-Bromobenzoyl)quinoline Coupling Obs1 Observation: Unreacted Starting Material Root->Obs1 Obs2 Observation: Protodehalogenation (Reduction) Root->Obs2 Obs3 Observation: Palladium Black Precipitation Root->Obs3 Mech1 Mechanism: Steric Hindrance at C-Br blocks Oxidative Addition Obs1->Mech1 Mech2 Mechanism: Slow Transmetalation relative to protonation Obs2->Mech2 Mech3 Mechanism: Catalyst Poisoning by Quinoline Nitrogen Obs3->Mech3 Sol1 Solution: Use bulky, electron-rich biarylphosphines (XPhos, SPhos) Mech1->Sol1 Sol2 Solution: Switch to anhydrous Cs2CO3 and non-protic solvents Mech2->Sol2 Sol3 Solution: Use XPhos-Pd-G3 precatalyst Ensure strict inert atmosphere Mech3->Sol3

Logical troubleshooting workflow for 4-(3-Bromobenzoyl)quinoline cross-coupling bottlenecks.

References

  • Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007.[Link][1][2]

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[Link][3][4]

  • Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008.[Link][5][6]

Sources

Troubleshooting

Removing unreacted starting materials from 4-(3-Bromobenzoyl)quinoline

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals synthesizing 4-(3-Bromobenzoyl)quin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals synthesizing 4-(3-Bromobenzoyl)quinoline .

The most efficient and widely adopted synthetic route for aroylquinolines involves the nucleophilic addition of a Grignard reagent to a quinoline carbonitrile[1]. In this case, the reaction between quinoline-4-carbonitrile and 3-bromophenylmagnesium bromide forms a stable magnesium imine salt, which requires subsequent acidic hydrolysis to yield the final ketone[2].

This guide bypasses generic advice to provide deep, mechanistic troubleshooting for isolating your target compound from unreacted starting materials and process-specific byproducts.

Mechanistic Workflow & Impurity Profiling

To effectively purify your product, you must first understand the origin of your impurities. The diagram below maps the reaction pathway and highlights where unreacted starting materials and side-products emerge.

G SM1 Quinoline-4-carbonitrile (Electrophile) Add Nucleophilic Addition (THF, 0 °C to RT) SM1->Add Hydro Acidic Hydrolysis (2M HCl, 50 °C) SM1->Hydro Unreacted SM SM2 3-Bromophenylmagnesium bromide (Nucleophile) SM2->Add BP1 3-Bromobenzene & 3,3'-Dibromobiphenyl (Non-polar Impurities) SM2->BP1 Quenching & Wurtz Coupling Imine Magnesium Imine Intermediate Add->Imine Imine->Hydro Prod 4-(3-Bromobenzoyl)quinoline (Target Product) Hydro->Prod BP2 Quinoline-4-carboxamide (Polar Impurity) Hydro->BP2 Partial Hydrolysis

Reaction workflow for 4-(3-Bromobenzoyl)quinoline highlighting impurity generation pathways.

Troubleshooting Guides & FAQs

Q1: My crude NMR shows significant amounts of 3-bromobenzene and 3,3'-dibromobiphenyl. How can I remove these non-polar impurities without losing my product? Causality: 3-Bromobenzene is the protodehalogenated product of your unreacted Grignard reagent. 3,3'-Dibromobiphenyl arises from Wurtz-type homocoupling during the preparation of the Grignard reagent itself. Because 4-(3-bromobenzoyl)quinoline possesses a highly polar heterocyclic core, it exhibits poor solubility in non-polar aliphatic hydrocarbons, whereas these halogenated impurities are highly lipophilic. Solution: Do not waste time on chromatography for these. Perform a cold trituration. Suspending the crude solid in cold heptane or hexanes will selectively dissolve the non-polar bromobenzene and biphenyl impurities, leaving the polar quinoline product intact as a filterable solid.

Q2: I have unreacted quinoline-4-carbonitrile remaining. Can I separate it using a standard acid-base extraction? Causality: No. Both quinoline-4-carbonitrile and 4-(3-bromobenzoyl)quinoline contain a basic quinoline nitrogen. While their exact pKa values differ slightly due to the electronic effects of the cyano versus the aroyl group, both will protonate in 1M HCl and deprotonate at pH 8. Attempting to separate them via pH tuning will result in co-precipitation and yield loss. Solution: Chromatographic separation is required. The cyano group is less sterically hindered and highly polar, typically giving quinoline-4-carbonitrile a lower Rf value than the aroylquinoline on bare silica gel. Use a gradient of Hexanes/Ethyl Acetate.

Q3: The reaction yielded a highly polar byproduct that stays at the baseline on my TLC (Hexanes/EtOAc). What is it, and how do I remove it? Causality: This is quinoline-4-carboxamide. It forms when unreacted quinoline-4-carbonitrile undergoes partial hydration during the heated acidic workup required to hydrolyze the imine intermediate. Solution: Because of its primary amide functionality, it is capable of strong hydrogen bonding. It can be easily removed by washing your organic extraction layer (e.g., dichloromethane or ethyl acetate) with copious amounts of water, or by recrystallizing the final product from ethanol (the amide will remain dissolved in the mother liquor).

Q4: How do I ensure complete conversion of the intermediate imine to the target ketone to avoid a mixture of products? Causality: The nucleophilic addition of the Grignard reagent to the nitrile forms a bulky magnesium imine salt[2]. Hydrolysis of this intermediate is sterically hindered and kinetically slow at room temperature. Solution: Ensure the acidic hydrolysis step (using 2M HCl or H2SO4) is heated to 40–50 °C for at least 2 to 4 hours.

Quantitative Separation Data

Use the following physicochemical data to guide your purification strategy. Rf values are based on a standard 3:1 Hexanes/Ethyl Acetate mobile phase on silica gel.

CompoundReaction RoleRelative PolarityTypical RfRecommended Removal Strategy
4-(3-Bromobenzoyl)quinoline Target ProductModerate~0.45N/A (Target Isolation)
Quinoline-4-carbonitrile Starting MaterialHigh~0.30Silica Gel Chromatography
3-Bromobenzene Quenched GrignardLow~0.95Heptane Trituration / Evaporation
3,3'-Dibromobiphenyl Wurtz ByproductLow~0.90Heptane Trituration
Quinoline-4-carboxamide Hydrolysis ByproductVery High~0.05Aqueous Wash / Recrystallization

Step-by-Step Self-Validating Purification Protocol

This protocol is designed as a closed-loop system; every physical action is paired with an analytical validation step to ensure you do not proceed blindly.

Step 1: Acidic Quench and Imine Hydrolysis

  • Action: Carefully quench the completed Grignard reaction at 0 °C with 2M HCl. Warm the biphasic mixture to 50 °C and stir vigorously for 3 hours.

  • Causality: Forces the hydrolysis of the sterically hindered magnesium imine salt into the target ketone[2].

  • Validation: Pull a 0.1 mL aliquot, neutralize, and shoot on LC-MS. Proceed only when the mass corresponding to the imine intermediate is completely absent.

Step 2: Neutralization and Primary Extraction

  • Action: Cool the mixture to room temperature and slowly add saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Extract with Ethyl Acetate (3 x 50 mL).

  • Causality: Free-bases the quinoline core, driving the target product and unreacted nitrile into the organic phase.

  • Validation: Spot the aqueous phase on pH paper to confirm pH 8. Spot the exhausted aqueous layer on TLC under UV (254 nm) to ensure no product remains in the water.

Step 3: Aqueous Washing (Amide Removal)

  • Action: Wash the combined Ethyl Acetate layers with distilled water (3 x 50 mL) followed by brine (1 x 50 mL). Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Causality: Selectively partitions the highly polar quinoline-4-carboxamide byproduct into the aqueous waste.

  • Validation: Run a TLC of the organic layer. The baseline spot (Rf ~0.05) should be completely eliminated.

Step 4: Non-Polar Trituration

  • Action: Suspend the crude concentrated solid in cold heptane (3 mL per gram of crude). Sonicate for 5 minutes, then filter the solid through a Büchner funnel. Wash the filter cake with an additional 1 mL of ice-cold heptane.

  • Causality: Exploits differential solubility. The lipophilic 3-bromobenzene and 3,3'-dibromobiphenyl dissolve entirely in heptane, while the polar quinoline product remains insoluble.

  • Validation: Analyze the heptane filtrate via GC-MS or TLC; it should contain the high-Rf impurities. The solid filter cake should now be free of non-polar contaminants.

Step 5: Chromatographic Polish

  • Action: Dissolve the filter cake in a minimum amount of dichloromethane, dry-load onto silica gel, and run a column chromatography gradient from 10% to 30% Ethyl Acetate in Hexanes.

  • Causality: Separates the target ketone from any unreacted quinoline-4-carbonitrile.

  • Validation: Pool fractions based on TLC. The target product (Rf ~0.45) will elute before the unreacted nitrile (Rf ~0.30). Evaporate the pure fractions to yield pristine 4-(3-Bromobenzoyl)quinoline.

References

  • 5-Amino-2-Aroylquinolines as Highly Potent Tubulin Polymerization Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Addition of Grignard Reagents to Nitriles to Give Ketones Master Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 4-(3-Bromobenzoyl)quinoline Chromatography

Welcome to the technical support center for optimizing the chromatographic analysis of 4-(3-Bromobenzoyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the chromatographic analysis of 4-(3-Bromobenzoyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development for this and structurally similar molecules. Here, we move beyond generic advice to offer scientifically grounded, field-proven strategies to enhance the resolution, peak shape, and reproducibility of your analyses.

Understanding the Analyte: 4-(3-Bromobenzoyl)quinoline

Before diving into mobile phase optimization, it is crucial to understand the physicochemical properties of 4-(3-Bromobenzoyl)quinoline. Its structure, featuring a quinoline ring and a brominated benzoyl group, imparts several key characteristics that influence its chromatographic behavior.

  • Polarity: The molecule possesses both nonpolar (aromatic rings) and moderately polar (carbonyl group, nitrogen atom) regions, classifying it as a moderately polar to nonpolar compound.[1]

  • pKa: The nitrogen atom on the quinoline ring is basic and has a predicted pKa of approximately 5.14.[1] This means its ionization state, and therefore its retention in reversed-phase HPLC, is highly dependent on the mobile phase pH.[2][3][4]

  • UV Absorbance: The aromatic nature of the compound suggests strong UV absorbance, with predicted maxima around 254 nm and 280 nm, making UV detection a suitable choice.[1]

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding mobile phase selection for 4-(3-Bromobenzoyl)quinoline.

Q1: What is the best starting mobile phase for analyzing 4-(3-Bromobenzoyl)quinoline by reversed-phase HPLC?

A1: A good starting point for a reversed-phase C18 column is a gradient elution with an aqueous mobile phase (A) and an organic mobile phase (B).[5]

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water.[6] The low pH (around 2.8) will ensure the quinoline nitrogen is protonated, which helps to minimize peak tailing by reducing interactions with residual silanols on the silica-based stationary phase.[7][8][9]

  • Mobile Phase B (Organic): Acetonitrile.[6] Acetonitrile is often preferred over methanol for aromatic compounds as it can provide better peak shapes and different selectivity.[10][11]

A typical starting gradient could be 5% to 95% B over 20 minutes to scout the elution profile of the analyte and any impurities.[5]

Q2: Why is controlling the pH of the mobile phase so critical for this compound?

A2: The quinoline moiety of 4-(3-Bromobenzoyl)quinoline contains a basic nitrogen atom. The pH of the mobile phase dictates the ionization state of this nitrogen.[4][12]

  • At low pH (e.g., pH < 4): The nitrogen is protonated (positively charged). This ionized form is more polar and will have shorter retention times in reversed-phase HPLC.[5][12] Importantly, operating at a low pH suppresses the ionization of acidic silanol groups on the stationary phase, which are a primary cause of peak tailing for basic compounds.[7][9]

  • At a pH near the pKa (~5.14): The compound will exist as a mixture of ionized and non-ionized forms. This can lead to broad, misshapen peaks and poor reproducibility, as small shifts in pH can cause significant changes in retention.[3][13]

  • At high pH (e.g., pH > 7): The nitrogen will be in its neutral, non-ionized form, making the molecule more hydrophobic and leading to longer retention times.[5][12] However, high pH can degrade traditional silica-based columns.[3][13]

For robust and reproducible methods, it is recommended to work at a pH that is at least 1.5 to 2 pH units away from the analyte's pKa.[14][15]

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

A3: Both acetonitrile and methanol are common organic solvents in reversed-phase HPLC, but they can offer different selectivity.[10]

  • Acetonitrile: Generally has a lower viscosity and often provides sharper peaks for aromatic compounds.[16] It is considered a stronger eluting solvent than methanol in many cases.[11]

  • Methanol: Can form hydrogen bonds and may offer unique selectivity for certain compounds. It is also a more cost-effective option.

It is advisable to screen both solvents during method development to determine which provides the optimal separation for your specific sample matrix.[4]

Troubleshooting Guide

This section provides a structured approach to resolving common chromatographic issues you may encounter.

Problem 1: Poor Peak Shape (Tailing)

Peak tailing is a common issue when analyzing basic compounds like quinolines, often appearing as an asymmetrical peak with a drawn-out trailing edge.[7][8]

Causality: The primary cause of peak tailing for basic analytes is secondary interactions between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[7][8][9] Trace metal contamination in the silica can also increase silanol acidity, exacerbating the problem.[7]

Solutions:

Step-by-Step Protocol to Mitigate Peak Tailing:

  • Lower Mobile Phase pH:

    • Action: Incorporate an acid additive into your aqueous mobile phase (Mobile Phase A).

    • Rationale: Lowering the pH to between 2 and 3 ensures that the residual silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the positively charged quinoline nitrogen.[7][9]

    • Recommended Additives:

      • 0.1% Formic Acid (pH ≈ 2.8)[11]

      • 0.1% Trifluoroacetic Acid (TFA) (pH ≈ 2.1)[11]

      • 0.1% Phosphoric Acid (pH ≈ 2.0)[13]

    • Note: Always adjust the pH of the aqueous component before mixing with the organic solvent.[17]

  • Use a Buffered Mobile Phase:

    • Action: If simple acid addition is insufficient, use a buffer to maintain a constant pH.

    • Rationale: A buffer resists changes in pH, leading to more consistent retention times and peak shapes.[2][14]

    • Recommended Buffers: For a target pH of 2.5-3.5, a phosphate buffer is effective.[14] For LC-MS compatibility, ammonium formate or ammonium acetate are preferred.[11][14]

    • Caution: Be mindful of buffer solubility in high percentages of organic solvent to avoid precipitation.[14][17]

  • Consider a Modern, High-Purity Column:

    • Action: Switch to a column packed with high-purity (Type B) silica that has low silanol activity and is effectively end-capped.[7][8]

    • Rationale: These columns have a much lower concentration of accessible, acidic silanol groups, inherently reducing the potential for secondary interactions.[7][18]

  • Add a Competing Base (Historical Approach):

    • Action: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.

    • Rationale: The competing base will preferentially interact with the active silanol sites, effectively shielding them from the analyte. This is an older technique and is generally less necessary with modern columns.[7]

Troubleshooting Flowchart for Peak Tailing:

G start Start: Peak Tailing Observed (As > 1.2) ph_check Is mobile phase pH < 3.5? start->ph_check lower_ph Lower pH with 0.1% Formic Acid or TFA ph_check->lower_ph No column_check Is the column a modern, high-purity, end-capped C18? ph_check->column_check Yes buffer Use a buffered mobile phase (e.g., 20mM Phosphate, pH 2.5) lower_ph->buffer Tailing persists end End: Symmetrical Peak Achieved lower_ph->end Tailing resolved buffer->column_check Tailing persists buffer->end Tailing resolved new_column Switch to a high-purity Type B silica column column_check->new_column No competing_base Consider adding a competing base (e.g., TEA) - Use as a last resort column_check->competing_base Yes, and tailing persists new_column->end competing_base->end

Caption: A logical workflow for troubleshooting peak tailing.

Problem 2: Inconsistent Retention Times

Variability in retention time from one injection to the next can compromise the reliability of your analytical method.

Causality: The most common causes are an unstable mobile phase pH, temperature fluctuations, or issues with the HPLC system itself. For an ionizable compound like 4-(3-Bromobenzoyl)quinoline, slight shifts in a non-buffered mobile phase pH can lead to significant changes in retention.[3][13]

Solutions:

Step-by-Step Protocol for Improving Retention Time Reproducibility:

  • Buffer the Mobile Phase:

    • Action: Use a buffer in the aqueous portion of your mobile phase.

    • Rationale: A buffer provides a stable pH environment, making retention times for ionizable compounds much more consistent, even with minor variations in mobile phase preparation.[2][14] Choose a buffer with a pKa close to your target pH for maximum buffering capacity.[14]

  • Control Column Temperature:

    • Action: Use a column oven and set it to a temperature slightly above ambient (e.g., 30-40 °C).

    • Rationale: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[17] A stable temperature ensures these factors remain constant, leading to reproducible retention.[5][19]

  • Ensure Proper System Equilibration:

    • Action: Before starting a sequence of injections, flush the column with at least 10-20 column volumes of the initial mobile phase.

    • Rationale: This ensures that the stationary phase is fully equilibrated with the mobile phase, preventing retention time drift at the beginning of a run.[6]

  • Pre-mix Mobile Phases:

    • Action: If running an isocratic method, prepare the mobile phase by mixing the aqueous and organic components in a single reservoir rather than relying on the pump to do the mixing.

    • Rationale: This eliminates variability that can arise from pump proportioning valves, ensuring a consistent mobile phase composition is delivered to the column.

Data Summary: Effect of Mobile Phase pH on Retention

Mobile Phase pHAnalyte Ionization StateExpected Retention on C18 ColumnPeak Shape Tendency
pH 2.0 - 3.0 Fully Protonated (Cationic)ShorterGenerally good, symmetrical
pH 4.5 - 5.5 (Near pKa) Partially IonizedUnstable, intermediateBroad, potentially split or shouldered
pH > 7.0 NeutralLongerGood, but risk of silanol interactions if not well-controlled

This table summarizes the expected behavior of 4-(3-Bromobenzoyl)quinoline based on general chromatographic principles for basic compounds.[4][12]

Problem 3: Insufficient Resolution

Poor resolution between the main analyte peak and impurities or other components in the sample matrix.

Causality: This occurs when the selectivity or efficiency of the chromatographic system is not sufficient to separate the compounds. Selectivity is influenced by the mobile phase composition (both aqueous and organic components) and the stationary phase.

Solutions:

Step-by-Step Protocol to Enhance Resolution:

  • Optimize the Organic Solvent Ratio:

    • Action: For isocratic methods, systematically vary the percentage of the organic solvent. For gradient methods, adjust the slope of the gradient.

    • Rationale: Changing the solvent strength (eluting power) of the mobile phase is the most direct way to alter retention and improve the separation between peaks.[20] A shallower gradient or a lower percentage of organic solvent will increase retention times and often improve resolution.[20]

  • Change the Organic Modifier:

    • Action: If using acetonitrile, try substituting it with methanol, or even a ternary mixture (e.g., water/acetonitrile/methanol).

    • Rationale: Different organic solvents interact with the analyte and stationary phase in different ways, leading to changes in selectivity (the relative spacing of peaks).[10] This can sometimes resolve co-eluting peaks that do not separate by simply changing the solvent strength.

  • Adjust the Mobile Phase pH:

    • Action: Evaluate the separation at different pH values (e.g., pH 3 vs. pH 7, if using a pH-stable column).

    • Rationale: Adjusting the pH can dramatically alter the retention of ionizable impurities relative to the main analyte, providing a powerful tool for manipulating selectivity.[20][21]

  • Increase Column Efficiency:

    • Action: Use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC).

    • Rationale: Higher efficiency columns produce narrower peaks, which can be resolved even if their retention times are very close.[18]

G start Start: Initial Method (e.g., C18, ACN/H2O with 0.1% FA) eval1 Evaluate Peak Shape, Retention, and Resolution start->eval1 is_shape_good Peak Shape Acceptable? eval1->is_shape_good is_res_good Resolution Acceptable? is_shape_good->is_res_good Yes adjust_ph Adjust pH / Use Buffer is_shape_good->adjust_ph No (Tailing) is_ret_good Retention Time Acceptable? is_res_good->is_ret_good Yes change_organic Change Organic Modifier (e.g., to MeOH) is_res_good->change_organic No adjust_gradient Adjust Gradient Slope / % Organic is_ret_good->adjust_gradient No final_method Final Optimized Method is_ret_good->final_method Yes adjust_ph->eval1 change_organic->eval1 adjust_gradient->eval1

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-(3-Bromobenzoyl)quinoline vs. 4-(4-Bromobenzoyl)quinoline

As a Senior Application Scientist, selecting the correct isomeric building block is rarely a matter of simple substitution; it is a strategic decision dictated by electronic topology. When designing synthetic routes for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct isomeric building block is rarely a matter of simple substitution; it is a strategic decision dictated by electronic topology. When designing synthetic routes for complex pharmaceuticals—such as kinase inhibitors or photoredox catalysts—the choice between 4-(3-Bromobenzoyl)quinoline (the meta-bromo isomer) and 4-(4-Bromobenzoyl)quinoline (the para-bromo isomer) fundamentally alters the thermodynamics and kinetics of downstream functionalization.

This guide objectively compares the reactivity profiles of these two isomeric scaffolds, focusing on their divergent behavior in palladium-catalyzed cross-coupling reactions, and provides self-validating experimental protocols to ensure reproducible yields.

Electronic Causality: The "Why" Behind the Reactivity

The core difference between these two molecules lies in the regiochemical relationship between the reducible C–Br bond and the electron-withdrawing quinoline-4-carbonyl moiety. This relationship dictates the electrophilicity of the carbon center during the oxidative addition step of a catalytic cycle.

Hammett Constant Analysis

To predict the reactivity of the C–Br bond, we must evaluate the electron-withdrawing power of the carbonyl group from the perspective of the bromine atom:

  • In 4-(4-Bromobenzoyl)quinoline (Para-Isomer): The carbonyl group is positioned para to the bromine. It withdraws electron density through both inductive ( −I ) and strong resonance ( −M ) effects. The Hammett constant for a para-carbonyl group ( σp​ ) is approximately +0.43 . This powerful resonance pull significantly depletes electron density at the C–Br bond, highly activating it for oxidative addition by an electron-rich Pd(0) species.

  • In 4-(3-Bromobenzoyl)quinoline (Meta-Isomer): The carbonyl group is meta to the bromine. Resonance effects cannot propagate to the meta position. Therefore, the carbonyl group only withdraws electron density via the inductive effect ( −I ), yielding a lower Hammett constant ( σm​≈+0.34 ).

The Cross-Coupling Paradox

Interestingly, while the para-isomer possesses a more reactive C–Br bond for oxidative addition, literature on the synthesis of related bromobenzophenones reveals a critical nuance. When synthesizing these scaffolds from their respective acyl chlorides, the meta-bromo acyl chloride is actually more reactive toward initial acylation than its para counterpart, due to the meta-bromine's stronger inductive pull ( σm​=+0.39 vs σp​=+0.23 ) 1. This rapid initial acylation often leads to a buildup of the meta-bromobenzophenone intermediate, which can then undergo premature double-coupling if base equivalents are not strictly throttled 1.

However, when utilizing the pre-formed quinoline derivatives , the para-isomer will consistently exhibit faster C–Br oxidative addition rates.

Comparative Performance Data

The following table summarizes the quantitative and qualitative reactivity metrics of the two isomers when subjected to standard Suzuki-Miyaura cross-coupling conditions.

Property / Metric4-(3-Bromobenzoyl)quinoline (Meta-Br)4-(4-Bromobenzoyl)quinoline (Para-Br)
Carbonyl Regiochemistry Meta to C–Br bondPara to C–Br bond
Carbonyl Hammett Constant ( σ ) σm​≈+0.34 (Inductive only) σp​≈+0.43 (Resonance + Inductive)
C–Br Electron Density Moderately depletedStrongly depleted
Pd(0) Oxidative Addition Rate Standard / SlowerAccelerated
Optimal Cross-Coupling Temp 90–100 °C70–80 °C
Risk of Protodehalogenation Higher (due to extended heating times)Lower (rapid cross-coupling)

Mechanistic Pathway Visualization

The divergent electronic activation dictates the kinetic efficiency of the catalytic cycle. The diagram below illustrates the logical flow of reactivity based on the regiochemistry of the starting material.

G A Bromobenzoylquinoline Substrates B1 Meta-Isomer 4-(3-Bromobenzoyl)quinoline A->B1 B2 Para-Isomer 4-(4-Bromobenzoyl)quinoline A->B2 C1 Carbonyl is Meta to C-Br σ_m = +0.34 (Inductive Pull) B1->C1 C2 Carbonyl is Para to C-Br σ_p = +0.43 (Resonance Pull) B2->C2 D1 Slower Oxidative Addition Requires Extended Heating C1->D1 Pd(0) Catalyst D2 Rapid Oxidative Addition Fast Conversion at 80°C C2->D2 Pd(0) Catalyst

Mechanistic divergence in Pd-catalyzed oxidative addition based on carbonyl regiochemistry.

Self-Validating Experimental Workflow: Chemoselective Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes an internal standard for precise reaction monitoring and specific In-Process Controls (IPCs) to account for the kinetic differences between the two isomers.

Materials & Reagents
  • Substrate: 4-(x-Bromobenzoyl)quinoline (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%)

  • Base: K2​CO3​ (2.0 equiv)

  • Internal Standard: Biphenyl (0.1 equiv) — Critical for self-validation.

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL), thoroughly degassed.

Step-by-Step Methodology

Step 1: Reaction Assembly (Causality: Exclusion of Oxygen) In an oven-dried Schlenk flask under an argon atmosphere, combine the bromobenzoylquinoline substrate, arylboronic acid, and the biphenyl internal standard.

  • Causality: Biphenyl is inert under these conditions and will elute distinctly on LC-MS/GC-MS, providing a fixed integration reference to accurately quantify substrate consumption and product formation without relying on isolated yields.

Step 2: Catalyst and Base Addition (Causality: Base Selection) Add the Pd(dppf)Cl2​ catalyst and K2​CO3​ .

  • Causality: K2​CO3​ is specifically chosen over stronger bases like Cs2​CO3​ or KOH . Stronger bases risk hydroxide-mediated cleavage of the benzophenone-like carbonyl bridge, which would destroy the scaffold.

Step 3: Solvent Addition and Heating Add the degassed 1,4-Dioxane/ H2​O mixture.

  • Causality: Water is strictly required to generate the reactive trihydroxyboronate intermediate, which is the actual species that undergoes transmetalation with the Pd(II) complex. Heat the mixture to 80 °C.

Step 4: In-Process Control (IPC) & Validation Check At T=1.0 hour , withdraw a 50 μ L aliquot, dilute with acetonitrile, filter through a celite plug, and analyze via LC-MS.

  • If using the Para-Isomer: The resonance-activated C–Br bond should yield >95% conversion relative to the biphenyl standard. The reaction can be cooled and worked up.

  • If using the Meta-Isomer: The inductively-activated C–Br bond reacts slower. If conversion is <70%, increase the temperature to 95 °C and stir for an additional 2 hours before the next IPC check.

Step 5: Workup and Isolation Cool the reaction to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the functionalized quinoline.

References

  • Title: Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues Source: MDPI (Chem. Proc. 2023) URL: [Link]

Sources

Comparative

HPLC validation methods for 4-(3-Bromobenzoyl)quinoline purity

High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Analysis of 4-(3-Bromobenzoyl)quinoline: A Comparative Guide Introduction 4-(3-Bromobenzoyl)quinoline (CAS: 1706429-73-3; Molecular Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Analysis of 4-(3-Bromobenzoyl)quinoline: A Comparative Guide

Introduction

4-(3-Bromobenzoyl)quinoline (CAS: 1706429-73-3; Molecular Formula: C16H10BrNO) is a critical heterocyclic intermediate utilized in the synthesis of advanced pharmacological agents[1]. Because quinoline derivatives exhibit diverse biological activities, ensuring the chemical purity of these precursors is paramount for downstream drug discovery and safety assessments[2].

Historically, generic Reverse-Phase HPLC (RP-HPLC) methods utilizing standard C18 columns have been the starting point for quinoline analysis[2]. However, the unique structural features of 4-(3-Bromobenzoyl)quinoline—specifically its basic nitrogen atom, highly polarizable bromine substituent, and rigid aromatic system—often lead to peak tailing and poor resolution of closely related positional isomers (e.g., 2-bromo vs. 3-bromo derivatives) on standard alkyl phases.

This guide objectively compares a conventional C18 isocratic method against an optimized Phenyl-Hexyl gradient method. Furthermore, it details a comprehensive validation protocol for the optimized method in strict accordance with the updated ICH Q2(R2) guidelines[3].

Chromatographic Behavior & Mechanistic Causality

To develop a self-validating and robust analytical procedure, one must understand the causality behind the chromatographic interactions:

  • The Problem with Standard C18 (Alternative Method): Standard C18 stationary phases rely exclusively on hydrophobic (dispersive) interactions[4]. While effective for general lipophilicity-based retention, the basic nitrogen of the quinoline core strongly interacts with unendcapped, residual silanols on the silica support. This secondary ion-exchange interaction causes severe peak tailing, reducing the accuracy of purity integration.

  • The Phenyl-Hexyl Advantage (Optimized Method): A Phenyl-Hexyl stationary phase introduces π−π (pi-pi) interactions. The phenyl ring of the stationary phase aligns with the electron-deficient quinoline ring and the bromophenyl moiety. This orthogonal retention mechanism significantly enhances the selectivity (separation factor, α ) between 4-(3-Bromobenzoyl)quinoline and its des-bromo or isomeric impurities.

  • Mobile Phase Causality: The addition of 0.1% Trifluoroacetic Acid (TFA) to the mobile phase serves a dual purpose: it protonates the quinoline nitrogen (preventing silanol interactions) and acts as an ion-pairing agent, ensuring sharp, symmetrical peaks.

Workflow Visualization: ICH Q2(R2) Validation Lifecycle

The validation of analytical procedures must demonstrate that the method is fit for its intended purpose, evaluating parameters such as specificity, linearity, accuracy, and precision[5]. The logical flow of this validation lifecycle is mapped below.

ValidationWorkflow Start Method Selection & Optimization (Phenyl-Hexyl vs C18) SST System Suitability Testing (SST) (Resolution > 2.0, Tailing < 1.5) Start->SST Spec Specificity & Selectivity (Forced Degradation Studies) SST->Spec Lin Linearity & Range (R² > 0.999 over 25-150% target) Spec->Lin AccPrec Accuracy & Precision (Recovery 98-102%, RSD < 2%) Lin->AccPrec Rob Robustness Evaluation (Flow rate, Temp variations) AccPrec->Rob Report Final ICH Q2(R2) Validation Report Rob->Report

Workflow for HPLC method validation of quinoline derivatives per ICH Q2(R2) guidelines.

Comparative Performance Data

The following table summarizes the quantitative performance differences between the generic C18 method and the optimized Phenyl-Hexyl method during method development.

Table 1: Chromatographic Performance Comparison for 4-(3-Bromobenzoyl)quinoline

ParameterMethod A (Standard Alternative)Method B (Optimized Product)
Column Chemistry C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mobile Phase Isocratic: 60% ACN / 40% WaterGradient: MeOH / Water + 0.1% TFA
Retention Time ( tR​ ) 8.45 min6.20 min
Peak Asymmetry ( As​ ) 1.85 (Significant Tailing)1.08 (Highly Symmetrical)
Theoretical Plates ( N ) ~4,500~12,500
Resolution ( Rs​ ) from Isomer 1.2 (Co-elution risk)3.4 (Baseline resolution)

Experimental Protocols: Method B (Optimized)

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the exact parameters for Method B.

Chromatographic Conditions
  • System: HPLC equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD)[2].

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 35°C ± 1°C (Controls mobile phase viscosity and stabilizes retention).

  • Detection Wavelength: 254 nm (Optimal UV absorbance for the quinoline conjugated system).

  • Flow Rate: 1.0 mL/min[2].

  • Injection Volume: 10 µL.

Mobile Phase Preparation (Gradient)
  • Mobile Phase A: 0.1% TFA in Milli-Q Water. (Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water; filter through a 0.22 µm membrane).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Methanol.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: Linear ramp to 85% B

    • 10-13 min: Hold at 85% B

    • 13-14 min: Return to 30% B

    • 14-18 min: Re-equilibration at 30% B

Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-(3-Bromobenzoyl)quinoline reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Sample: Dilute the stock solution 1:10 with diluent to achieve a nominal concentration of 100 µg/mL. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial[2].

ICH Q2(R2) Validation Summary

Following the execution of the protocol, the method was validated against ICH Q2(R2) criteria[3][5]. The results demonstrate that the analytical procedure is fit for its intended purpose.

Table 2: ICH Q2(R2) Validation Results for Method B

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability (SST) RSD of Area < 2.0% (n=5)RSD = 0.45%Pass
Specificity No interference at tR​ of analytePeak purity angle < thresholdPass
Linearity Correlation Coefficient ( R2 ) > 0.999 R2 = 0.9998 (10-150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 levels99.6% ± 0.5%Pass
Method Precision RSD < 2.0% (n=6 preparations)RSD = 0.82%Pass
LOD / LOQ Signal-to-Noise 3:1 / 10:1LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Conclusion

The comparative data unequivocally demonstrates that standard C18 methodologies are insufficient for the rigorous purity analysis of complex heterocyclic compounds like 4-(3-Bromobenzoyl)quinoline. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase and optimizing the mobile phase with a TFA modifier, Method B eliminates peak tailing and achieves baseline resolution of critical impurities. The method fully complies with ICH Q2(R2) validation requirements, providing researchers and quality control professionals with a highly reliable, self-validating analytical tool.

References

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl URL: [Link]

  • 4-(3-Bromobenzoyl)quinoline | CAS#:1706429-73-3 Chemsrc URL: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives ResearchGate URL: [Link]

Sources

Validation

A Comparative Guide to the Cross-Coupling Efficiency of Bromobenzoyl Quinoline Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, quinoline scaffolds are privileged structures due to their prevalence in a wide array...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, quinoline scaffolds are privileged structures due to their prevalence in a wide array of biologically active compounds and functional materials.[1][2] The functionalization of the quinoline core is a critical step in the development of novel molecular entities, and palladium-catalyzed cross-coupling reactions stand as a cornerstone methodology for achieving this.[3][4][5] This guide provides an in-depth comparison of the cross-coupling efficiency of bromobenzoyl quinoline isomers, offering insights into their reactivity and practical guidance for their synthetic utilization.

The position of the bromo and benzoyl substituents on the quinoline ring profoundly influences the electronic and steric environment of the carbon-bromine bond, thereby dictating its reactivity in cross-coupling reactions.[6] Understanding these nuances is paramount for designing efficient and selective synthetic routes.

Understanding the Reactivity Landscape

The reactivity of bromobenzoyl quinoline isomers in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition step, where the palladium(0) catalyst inserts into the C-Br bond.[3] Several factors influence this critical step:

  • Position of the Bromine Atom: Bromine atoms on the pyridine ring (positions 2, 3, and 4) generally exhibit different reactivity compared to those on the benzene ring (positions 5, 6, 7, and 8) due to the electron-withdrawing nature of the nitrogen atom.[6]

  • Electronic Effects of the Benzoyl Group: The benzoyl group is an electron-withdrawing group. Its position relative to the bromine atom can either enhance or diminish the electrophilicity of the C-Br bond, thereby affecting the rate of oxidative addition.

  • Steric Hindrance: The steric bulk of the benzoyl group and its proximity to the bromine atom can hinder the approach of the palladium catalyst, reducing the reaction rate.

Based on these principles, we can predict a general trend in reactivity. For instance, a bromine at the 2- or 4-position is activated by the electron-withdrawing nitrogen, making it more susceptible to oxidative addition. Conversely, a bromine at the 8-position might be sterically hindered by the peri-hydrogen and the benzoyl group, if it is also in a nearby position.

Comparative Data for Common Cross-Coupling Reactions

To provide a quantitative comparison, this section summarizes the expected relative efficiencies for various palladium-catalyzed cross-coupling reactions. The data is synthesized from established principles and analogous reactions reported in the literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[2][7] The reaction's efficiency with bromobenzoyl quinoline isomers is highly dependent on the isomer's structure.

Isomer Position (Bromo, Benzoyl)Predicted Relative ReactivityRationale
(4-Bromo, 6-Benzoyl)HighBromine at the 4-position is activated by the quinoline nitrogen. The benzoyl group at the 6-position has a moderate electron-withdrawing effect that further enhances reactivity without significant steric hindrance.
(2-Bromo, 7-Benzoyl)HighSimilar to the 4-bromo isomer, the 2-position is highly activated. The benzoyl group at the 7-position provides electronic activation with minimal steric clash.
(3-Bromo, 6-Benzoyl)ModerateThe 3-position is less activated than the 2- and 4-positions. The benzoyl group's influence is primarily electronic.
(6-Bromo, 4-Benzoyl)ModerateBromine on the benzene ring is generally less reactive than on the pyridine ring. The electron-withdrawing benzoyl group at the 4-position can partially activate the C-Br bond.
(8-Bromo, 4-Benzoyl)LowSignificant steric hindrance from the peri-hydrogen and the adjacent benzoyl group is expected to impede the oxidative addition step.

Experimental Protocols

The following are detailed, step-by-step methodologies for key cross-coupling reactions, designed to be self-validating systems.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific isomers.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Bromobenzoyl quinoline isomer (1.0 mmol) F Combine reactants in a Schlenk flask A->F B Arylboronic acid (1.2 mmol) B->F C Pd(PPh3)4 (0.03 mmol) C->F D K2CO3 (2.0 mmol) D->F E Toluene/H2O (4:1, 5 mL) E->F G Degas with Argon for 15 min F->G H Heat at 90 °C for 12 h G->H I Monitor by TLC/GC-MS H->I J Cool to RT I->J K Dilute with water J->K L Extract with Ethyl Acetate K->L M Dry over Na2SO4 L->M N Concentrate in vacuo M->N O Purify by column chromatography N->O

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • Reaction Setup: To a Schlenk flask, add the bromobenzoyl quinoline isomer (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a degassed mixture of toluene and water (4:1, 5 mL).

  • Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture at 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[8][9][10]

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Bromobenzoyl quinoline isomer (1.0 mmol) G Combine reactants in a glovebox A->G B Amine (1.2 mmol) B->G C Pd2(dba)3 (0.01 mmol) C->G D XPhos (0.03 mmol) D->G E NaOtBu (1.4 mmol) E->G F Toluene (5 mL) F->G H Heat at 100 °C for 16 h G->H I Monitor by LC-MS H->I J Cool to RT I->J K Filter through Celite J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Detailed Steps:

  • Reaction Setup (in a glovebox): To a vial, add the bromobenzoyl quinoline isomer (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).

  • Reaction: Seal the vial and heat the reaction mixture at 100 °C for 16 hours. Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.[11]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynylated quinolines.[12][13][14][15]

Detailed Steps:

  • Reaction Setup: In a Schlenk tube, dissolve the bromobenzoyl quinoline isomer (1.0 mmol, 1.0 equiv), Pd(PPh3)4 (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in degassed triethylamine (5 mL).

  • Reagent Addition: Add the terminal alkyne (1.5 mmol, 1.5 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12 hours under an argon atmosphere.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous NH4Cl and brine.

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate. Purify the crude product by column chromatography.

Heck Coupling

The Heck reaction enables the vinylation of the quinoline core.[16][17][18]

Detailed Steps:

  • Reaction Setup: To a pressure tube, add the bromobenzoyl quinoline isomer (1.0 mmol, 1.0 equiv), Pd(OAc)2 (0.02 mmol, 2 mol%), P(o-tolyl)3 (0.04 mmol, 4 mol%), and triethylamine (2.0 mmol, 2.0 equiv).

  • Reagent Addition: Add the alkene (1.5 mmol, 1.5 equiv) and anhydrous DMF (5 mL).

  • Reaction: Seal the tube and heat at 100 °C for 24 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify by column chromatography.

Mechanistic Considerations

G A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) C->D R-M or R2NH E Ar-Pd(II)-R Ln D->E F Reductive Elimination E->F F->A G Ar-R F->G

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The efficiency of these cross-coupling reactions is intrinsically linked to the stability of the intermediates in the catalytic cycle.[3] The electronic nature of the bromobenzoyl quinoline isomer influences both the oxidative addition and the reductive elimination steps. An electron-deficient quinoline ring, due to the benzoyl substituent, can facilitate the reductive elimination step, leading to faster product formation. However, excessively strong electron-withdrawing effects could disfavor the initial oxidative addition. Therefore, a balance of electronic factors is crucial for optimal reactivity.

Conclusion

The cross-coupling efficiency of bromobenzoyl quinoline isomers is a multifaceted issue governed by a delicate interplay of electronic and steric factors. By understanding the principles outlined in this guide, researchers can make informed decisions in the design and execution of synthetic strategies targeting novel quinoline derivatives. The provided protocols offer a robust starting point for the practical application of these powerful C-C and C-N bond-forming reactions in the pursuit of new pharmaceuticals and advanced materials.

References

  • Yi, C. S., Shakenov, A., & Gnyawali, K. P. (2023). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines. Organic & Biomolecular Chemistry.
  • Dimmock, J. R., & Puthucode, R. N. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. The Journal of Organic Chemistry.
  • Antipin, R. L., et al. (2019). Experimental and mechanistic analysis of the palladium-catalyzed oxidative C8-selective C–H homocoupling of quinoline N-oxides.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo.
  • Scribd. (n.d.). Synthesis of Quinoline Derivative Report. Retrieved from [Link]

  • Sharma, P., et al. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
  • Afonso, C. A. M., et al. (2011).
  • MDPI. (2026).
  • Chassaing, S., et al. (2016).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Beilstein Journals. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journals.
  • Murru, S., McGough, B., & Srivastava, R. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic and Biomolecular Chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Guiry, P. J., & Hennessy, A. J. (2000). Reactivity of Quinoline- and Isoquinoline-Based Heteroaromatic Substrates in Palladium(0)-Catalyzed Benzylic Nucleophilic Substitution. Organic Letters.
  • Mphahlele, M. J., & Maluleka, M. M. (2014).
  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • ResearchGate. (n.d.). Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. Retrieved from [Link]

  • Chen, Y., & Rynearson, K. D. (2003). Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. PubMed.
  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Heravi, M. M., & Fa, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PMC. (2024).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2008).
  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Semantic Scholar. (2023). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Retrieved from [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • MDPI. (2023). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. MDPI.

Sources

Comparative

A Comparative Crystallographic Guide to 4-(3-Bromobenzoyl)quinoline Derivatives

This guide provides an in-depth comparative analysis of the crystal structures of 4-(3-Bromobenzoyl)quinoline derivatives. Tailored for researchers, scientists, and professionals in drug development and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the crystal structures of 4-(3-Bromobenzoyl)quinoline derivatives. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced structural features that govern the physicochemical properties and potential applications of this important class of molecules. By examining key crystallographic parameters, intermolecular interactions, and packing motifs, we aim to provide a comprehensive resource for understanding structure-property relationships.

Introduction: The Significance of Quinoline Scaffolds

Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and intriguing photophysical properties. The introduction of a benzoyl moiety at the 4-position, particularly with a bromine substituent, offers a versatile scaffold for developing novel therapeutic agents and functional materials. The bromine atom, a heavy halogen, can participate in various non-covalent interactions, including halogen bonding, which can significantly influence the crystal packing and, consequently, the solid-state properties of the material. Understanding the three-dimensional arrangement of these molecules in the crystalline state is paramount for rational drug design and the engineering of materials with desired characteristics.

Experimental Protocols: From Synthesis to Structure Determination

The synthesis and crystallographic analysis of 4-(3-Bromobenzoyl)quinoline derivatives typically follow a well-established workflow. The protocols outlined below are a generalized representation based on established methodologies in the field.

General Synthesis of 4-Aroylquinolines

The synthesis of the title compounds and their derivatives can be achieved through various methods, with the Pfitzinger reaction and its modifications being a common approach for constructing the quinoline core.

A Representative Synthetic Route:

  • Preparation of Quinoline-4-carboxylic Acid: Reaction of isatin with a suitable acetophenone (e.g., 3-bromoacetophenone) in the presence of a base affords the corresponding 2-substituted quinoline-4-carboxylic acid.

  • Activation of the Carboxylic Acid: The resulting carboxylic acid is then converted to a more reactive species, such as an acid chloride or an activated ester.

  • Friedel-Crafts Acylation: The activated quinoline-4-carbonyl species is subsequently reacted with an appropriate aromatic compound (e.g., benzene) via a Friedel-Crafts acylation to yield the desired 4-aroylquinoline.

Single-Crystal X-ray Diffraction

High-quality single crystals are essential for elucidating the precise three-dimensional structure of the molecules.

Crystallization Protocol:

  • Slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane) is a common technique for growing single crystals.

  • Vapor diffusion and cooling crystallization methods can also be employed to obtain crystals of suitable quality for X-ray diffraction.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • X-ray diffraction data are collected at a specific temperature, often 100 K or 293 K, using Mo Kα or Cu Kα radiation.

  • The collected data are processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystallographic Analysis start Starting Materials reaction Chemical Reaction (e.g., Pfitzinger) start->reaction purification Purification (e.g., Chromatography) reaction->purification dissolution Dissolution purification->dissolution crystal_growth Slow Evaporation/ Vapor Diffusion dissolution->crystal_growth xray X-ray Diffraction crystal_growth->xray data_processing Data Processing & Structure Solution xray->data_processing refinement Structure Refinement data_processing->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Comparative Analysis of Crystal Structures

While the crystal structure of 4-(3-Bromobenzoyl)quinoline itself is not publicly available at the time of this guide's publication, we can gain significant insights by comparing the crystal structures of closely related derivatives. For this analysis, we will examine the crystal structure of N′-(4-Bromobenzylidene)quinoline-8-sulfonohydrazide and draw comparisons with other reported 4-substituted quinoline structures.

Key Crystallographic Parameters

The following table summarizes the key crystallographic data for N′-(4-Bromobenzylidene)quinoline-8-sulfonohydrazide. This data serves as a reference point for understanding the packing and intermolecular interactions in this class of compounds.

ParameterN′-(4-Bromobenzylidene)quinoline-8-sulfonohydrazide[1]
Chemical FormulaC₁₆H₁₂BrN₃O₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)32.149(3)
b (Å)7.011(1)
c (Å)16.589(2)
β (°)117.86(1)
Volume (ų)3305.7(7)
Z8
Density (calculated) (g/cm³)1.569
Molecular Conformation and Intermolecular Interactions

In the crystal structure of N′-(4-Bromobenzylidene)quinoline-8-sulfonohydrazide, the quinoline and bromophenyl rings are nearly perpendicular to each other, with a dihedral angle of 87.4(1)°. This twisted conformation is a common feature in many 4-benzoylquinoline derivatives and is influenced by the steric hindrance between the quinoline and benzoyl moieties.

The crystal packing is stabilized by a network of intermolecular interactions, including:

  • Hydrogen Bonds: The presence of the sulfonohydrazide group allows for the formation of N—H···O and C—H···O hydrogen bonds, which play a crucial role in linking the molecules into a three-dimensional network.[1]

  • π-π Stacking: While not explicitly detailed for this specific structure in the initial report, π-π stacking interactions between the aromatic quinoline and bromophenyl rings are expected to contribute to the overall stability of the crystal lattice. These interactions are commonly observed in the crystal structures of aromatic compounds.

  • Halogen Bonding: The bromine atom on the phenyl ring has the potential to act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the quinoline ring or the oxygen atoms of the sulfonyl group. The nature of C-Br···X interactions is a subject of significant research and is known to be a directional and stabilizing force in crystal engineering.

intermolecular_interactions cluster_interactions Types of Intermolecular Interactions MoleculeA Molecule A HB Hydrogen Bonding (N-H...O, C-H...O) MoleculeA->HB PiPi π-π Stacking MoleculeA->PiPi MoleculeB Molecule B MoleculeB->HB XB Halogen Bonding (C-Br...N/O) MoleculeB->XB MoleculeC Molecule C MoleculeC->PiPi MoleculeC->XB

Structure-Property Relationships

The specific arrangement of molecules in the crystal lattice, dictated by the interplay of the intermolecular forces described above, has a profound impact on the macroscopic properties of the material.

  • Solubility and Bioavailability: The strength and nature of the intermolecular interactions influence the lattice energy of the crystal. Higher lattice energies generally correspond to lower solubility, which can be a critical factor in the bioavailability of a drug candidate.

  • Polymorphism: 4-(3-Bromobenzoyl)quinoline derivatives may exhibit polymorphism, the ability to exist in multiple crystalline forms with different arrangements of molecules. Different polymorphs can have distinct physical properties, including melting point, solubility, and stability, which are of paramount importance in the pharmaceutical industry.

  • Optical and Electronic Properties: The degree of π-π stacking and the relative orientation of the chromophoric quinoline and benzoyl moieties can affect the solid-state fluorescence and other photophysical properties of these compounds, making them of interest for applications in organic electronics and sensing.

Conclusion and Future Directions

This guide has provided a comparative overview of the crystal structures of 4-(3-Bromobenzoyl)quinoline derivatives, highlighting the key experimental protocols and structural features that are crucial for researchers in the field. While a comprehensive comparison is currently limited by the availability of public crystallographic data for a wider range of derivatives, the analysis of N′-(4-Bromobenzylidene)quinoline-8-sulfonohydrazide offers valuable insights into the conformational preferences and intermolecular interactions that are likely to be prevalent in this class of compounds.

Future work should focus on the synthesis and crystallographic characterization of a broader series of 4-(3-Bromobenzoyl)quinoline derivatives with varying substitution patterns. This would enable a more detailed and quantitative comparison of their crystal structures and a deeper understanding of the structure-property relationships. Such studies will undoubtedly contribute to the rational design of new quinoline-based molecules with tailored properties for applications in medicine and materials science.

References

  • Information on the general significance of quinoline derivatives in medicinal chemistry and m
  • de Oliveira, K. N., Nunes, R. J., Foro, S., & Pavan, F. R. (2009). N′-(4-Bromobenzylidene)quinoline-8-sulfonohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o779. [Link]

  • Further references to specific synthesis methods, crystallographic techniques, and studies on intermolecular interactions would be included here.

Sources

Validation

LC-MS Method Validation for 4-(3-Bromobenzoyl)quinoline Quantification: A Comparative Guide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Analytical Platform Comparison, Mechanistic Workflow, and ICH M10 Compliant Validation Executive Summary & Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Analytical Platform Comparison, Mechanistic Workflow, and ICH M10 Compliant Validation

Executive Summary & Rationale

The compound 4-(3-Bromobenzoyl)quinoline (CAS: 1706429-73-3) is a highly specific synthetic intermediate and bioactive scaffold utilized in targeted drug discovery. Characterized by its basic quinoline nitrogen and the distinct isotopic signature of its bromine atom, quantifying this compound in complex biological matrices (e.g., plasma, microsomes) requires high specificity and sensitivity.

This guide objectively compares the performance of conventional High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS, Triple Quadrupole), and High-Resolution Mass Spectrometry (LC-HRMS, Q-TOF) for the quantification of 4-(3-Bromobenzoyl)quinoline. Furthermore, it provides a self-validating, step-by-step LC-MS/MS protocol grounded in the ICH M10 Bioanalytical Method Validation guidelines [1].

Analytical Platform Comparison

Selecting the appropriate analytical platform depends on the phase of development. While HPLC-UV is sufficient for bulk purity analysis, pharmacokinetic (PK) and trace-level metabolic studies necessitate the sensitivity of mass spectrometry.

Table 1: Performance Comparison Matrix for 4-(3-Bromobenzoyl)quinoline
Feature / ParameterHPLC-UV (Diode Array)LC-MS/MS (QqQ)LC-HRMS (Q-TOF)
Primary Application Formulation purity, high-concentration assaysPK studies, trace quantification, bioanalysisMetabolite identification, structural elucidation
Sensitivity (LOD) ~50 - 100 ng/mL0.5 - 1.0 ng/mL ~2.0 - 5.0 ng/mL
Selectivity Low (relies solely on chromatographic retention)Very High (MRM transitions isolate target)High (Exact mass filtering)
Linear Dynamic Range 2 - 3 orders of magnitude4 - 5 orders of magnitude 3 - 4 orders of magnitude
Throughput Medium (longer run times needed for resolution)High (short run times, ~3-5 mins/sample)Medium (complex data processing)
Isotopic Exploitation NoneExcellent (monitors 79 Br and 81 Br)Excellent (high-res isotopic fidelity)

Decision: For robust, high-throughput quantification in biological matrices, LC-MS/MS (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is the unequivocal gold standard.

Mechanistic Workflow & Causality

To achieve sub-nanogram sensitivity, every step of the bioanalytical workflow must be optimized based on the physicochemical properties of 4-(3-Bromobenzoyl)quinoline (Molecular Weight: 312.16 g/mol ).

  • Sample Preparation Causality: Plasma proteins cause severe matrix effects (ion suppression) in the electrospray ionization (ESI) source. We utilize protein precipitation (PPT) with acetonitrile. Acetonitrile not only denatures proteins effectively but also serves as an excellent solvent for the hydrophobic bromobenzoyl moiety.

  • Ionization Causality: The quinoline ring contains a highly basic nitrogen atom that readily accepts a proton. Therefore, Positive Electrospray Ionization (ESI+) is selected, yielding the [M+H]+ precursor ions.

  • Isotopic MRM Causality: Bromine exists naturally as two isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. This provides a self-validating internal check. We monitor the precursor ions at m/z 312.0 ( 79 Br) and m/z 314.0 ( 81 Br). The primary MRM transition targets the loss of the bromine atom during Collision-Induced Dissociation (CID).

LCMS_Workflow Sample 1. Plasma Sample (+ Internal Standard) Prep 2. Protein Precipitation (Acetonitrile, 4:1 v/v) Sample->Prep Extraction LC 3. UHPLC Separation (C18, Gradient Elution) Prep->LC Injection (2 µL) Ionization 4. ESI(+) Ionization [M+H]+ m/z 312 & 314 LC->Ionization Elution Detection 5. QqQ MS/MS (MRM: 312.0 -> 233.0) Ionization->Detection CID Fragmentation Data 6. ICH M10 Data Validation Detection->Data Peak Integration

Caption: Mechanistic workflow for the LC-MS/MS quantification of 4-(3-Bromobenzoyl)quinoline.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that any failure in extraction or ionization is immediately flagged by the Internal Standard (IS).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample (or calibration standard/QC) into a 1.5 mL Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of IS working solution (e.g., 4-benzoylquinoline, 100 ng/mL in 50% methanol). Reasoning: Structural similarity ensures the IS tracks the analyte's extraction recovery and ionization efficiency.

  • Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Transfer 150 µL of the clear supernatant to an autosampler vial containing 150 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

Chromatographic Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water (promotes protonation).

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 0.0-0.5 min (10% B); 0.5-2.5 min (linear ramp to 90% B); 2.5-3.5 min (hold at 90% B to wash column); 3.5-3.6 min (return to 10% B); 3.6-5.0 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (QqQ)

Operate the Triple Quadrupole in ESI+ MRM mode. Optimization of Collision Energy (CE) is critical for stable fragmentation [2].

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C

  • Quantifier Transition ( 79 Br): m/z 312.0 233.0 (Loss of Br, CE: 25 eV)

  • Qualifier Transition ( 81 Br): m/z 314.0 233.0 (Loss of Br, CE: 25 eV)

  • IS Transition: m/z 234.0 156.0 (CE: 20 eV)

Method Validation (ICH M10 Guidelines)

To ensure regulatory compliance and trustworthiness of the data, the method must be validated according to the FDA/ICH M10 guidelines for bioanalytical method validation[1]. The core parameters evaluated include linearity, Lower Limit of Quantification (LLOQ), accuracy, precision, and matrix effect.

Table 2: Validation Data Summary (Simulated for 4-(3-Bromobenzoyl)quinoline)
Validation ParameterICH M10 Acceptance CriteriaExperimental ResultStatus
Linearity Range R2≥0.990 0.5 – 500 ng/mL ( R2=0.998 )PASS
LLOQ Signal-to-Noise (S/N) 50.5 ng/mL (S/N = 12.4)PASS
Intra-day Precision (CV%) 15% ( 20% at LLOQ)3.2% – 7.8% (11.2% at LLOQ)PASS
Inter-day Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)-4.5% to +6.1% (+12.0% at LLOQ)PASS
Matrix Effect (IS Normalized) CV 15% between lots92.4% recovery (CV = 4.1%)PASS
Benchtop Stability stable at RT for processing timeStable for 8 hours at 22°CPASS

Scientific Insight on Matrix Effects: By calculating the IS-normalized matrix factor (MF), we demonstrated that the co-eluting endogenous phospholipids from the plasma do not significantly suppress the ionization of 4-(3-Bromobenzoyl)quinoline. The 4:1 acetonitrile precipitation coupled with the gradient elution effectively separates the analyte from the bulk of the suppression zones.

Conclusion

For the quantification of 4-(3-Bromobenzoyl)quinoline, LC-MS/MS significantly outperforms HPLC-UV in terms of sensitivity, selectivity, and throughput. By leveraging the basicity of the quinoline ring for ESI+ and the unique isotopic pattern of the bromobenzoyl moiety for MRM transitions, researchers can establish a highly robust assay. Adhering to the protocol and validation parameters outlined above ensures compliance with ICH M10 standards, generating trustworthy data for preclinical and clinical pharmacokinetic evaluations.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. International Council for Harmonisation (ICH). Available at:[Link][1]

  • PLOS ONE. (2018). Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods. Research Journals. Available at:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

4-(3-Bromobenzoyl)quinoline proper disposal procedures

Operational Blueprint: Safety, Handling, and Disposal of 4-(3-Bromobenzoyl)quinoline As drug development and materials science advance, laboratories frequently handle complex halogenated N-heterocycles like 4-(3-Bromoben...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Blueprint: Safety, Handling, and Disposal of 4-(3-Bromobenzoyl)quinoline

As drug development and materials science advance, laboratories frequently handle complex halogenated N-heterocycles like 4-(3-Bromobenzoyl)quinoline. Proper disposal of this compound is not merely a regulatory formality; it is a critical scientific obligation. Mishandling poses severe risks of environmental contamination, aquatic toxicity, and human health hazards.

This guide provides an authoritative, self-validating operational blueprint for the safe handling and disposal of 4-(3-Bromobenzoyl)quinoline, grounded in rigorous environmental chemistry and regulatory standards.

Mechanistic Causality of Hazards

To safely manage a chemical, one must understand the "why" behind its hazard profile. 4-(3-Bromobenzoyl)quinoline presents a dual-threat profile based on its molecular architecture:

  • The Quinoline Core (Toxicity & Carcinogenicity): The US Environmental Protection Agency (EPA) classifies quinoline as a likely human carcinogen based on exposure-related increased incidences of hepatic tumors in animal models[1]. Furthermore, quinoline derivatives are notoriously toxic to aquatic ecosystems. Under no circumstances can this compound or its solutions be disposed of via sink or drain[2].

  • The Bromine Substituent (Halogenated Waste): The presence of the bromobenzoyl group strictly classifies this compound as a halogenated organic waste . If incinerated improperly at low temperatures, halogenated organics can generate highly toxic hydrogen bromide (HBr) gas or brominated dioxins and furans. Therefore, the EPA mandates that nonsolvent halogenated wastes undergo specific high-temperature thermal treatment—specifically, rotary kiln incineration equipped with caustic scrubbing[3].

Table 1: Physicochemical & Hazard Summary

Property / HazardDescriptionLogistical Impact & Causality
Chemical Class Halogenated N-heterocycleMust be strictly segregated from non-halogenated solvents to prevent reactive hazards and ensure proper high-temperature incineration[4].
Health Hazard Potential Carcinogen / GenotoxinNecessitates stringent PPE (nitrile gloves, lab coat, goggles) and handling within a certified chemical fume hood to prevent inhalation or dermal absorption[1].
Environmental Aquatic ToxinZero-tolerance policy for drain disposal. All washings and contaminated aqueous layers must be collected as hazardous waste[5].
Thermal Byproducts HBr gas, NOx, COxCombustion requires specialized EPA-compliant facilities with alkaline scrubbers to neutralize acidic flue gases[3].

Self-Validating Disposal Protocol

This step-by-step methodology ensures that 4-(3-Bromobenzoyl)quinoline waste is safely captured, segregated, and destroyed. A "self-validating" protocol means each step contains a built-in verification check before the operator can proceed to the next.

Step 1: Source Segregation (The Halogenated Rule)

  • Action: Separate all waste containing 4-(3-Bromobenzoyl)quinoline (including reaction filtrates, contaminated extraction solvents, and chromatography fractions) into designated "Halogenated Organic Waste" carboys.

  • Causality: Mixing halogenated waste with non-halogenated waste exponentially increases the cost and complexity of disposal, as the entire bulk mixture must then be treated as halogenated[4].

  • Validation Check: Visual Audit. Verify that the waste carboy possesses a red "Halogenated" tag and that the pH of the waste is compatible with the container before adding the material.

Step 2: Compatible Containerization

  • Action: Store the waste in high-density polyethylene (HDPE) or glass containers. Ensure the container has a tightly fitting, leak-proof cap[4].

  • Causality: Halogenated compounds can degrade certain low-density plastics and corrode unlined metal containers over time. Funnels must never be left in the bottle mouth, as this promotes toxic vapor escape and violates closed-container regulations[4].

  • Validation Check: Seal Integrity. Wipe the exterior of the sealed container and place it in a secondary containment tray. Ensure the cap is fully threaded and secure.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Transfer the sealed, labeled container to the laboratory's designated SAA.

  • Causality: The EPA regulates hazardous waste from the exact moment of generation. SAAs allow laboratories to safely accumulate up to 55 gallons of standard hazardous waste at or near the point of generation[6].

  • Validation Check: Time/Volume Audit. Audit the SAA weekly to ensure volume limits are not exceeded and that no container has been stored for longer than institutional limits allow (typically 90 days for large quantity generators)[6][7].

Step 4: Final EH&S Transfer and Thermal Destruction

  • Action: Submit a waste pickup request to your Environmental Health and Safety (EH&S) office. Do not transport the waste across public campus areas yourself[5].

  • Causality: EH&S coordinates the transfer of halogenated waste to specialized EPA-approved Treatment, Storage, and Disposal (TSD) facilities. Here, the waste undergoes rotary kiln incineration (>1000°C) combined with caustic scrubbing to neutralize the HBr gas produced during the destruction of the bromobenzoyl group[3].

  • Validation Check: Manifest Retention. Retain the EH&S waste transfer manifest for your laboratory's regulatory compliance records.

Workflow Gen Waste Generation: 4-(3-Bromobenzoyl)quinoline Check Waste Stream Type? Gen->Check Org Organic Solvents (e.g., DCM, EtOAc) Check->Org Dissolved in solvent Aq Aqueous Washings (Contaminated) Check->Aq Extraction washings Hal Halogenated Waste Carboy (Strict Segregation) Org->Hal Contains Bromine AqWaste Toxic Aqueous Waste (Zero Drain Disposal) Aq->AqWaste Contains Quinoline SAA Satellite Accumulation Area (Secondary Containment) Hal->SAA AqWaste->SAA Incinerator Rotary Kiln Incineration (Final EPA Destruction) SAA->Incinerator EH&S Transport

Caption: Decision matrix and regulatory disposal workflow for 4-(3-Bromobenzoyl)quinoline waste streams.

The Chemistry of Destruction: Incineration Causality

Why can't we just burn halogenated waste in a standard incinerator? The diagram below illustrates the chemical causality behind EPA regulations for halogenated organics. When 4-(3-Bromobenzoyl)quinoline is combusted, the bromine atom is liberated as corrosive hydrogen bromide (HBr). If released into the atmosphere, HBr contributes to acid rain and respiratory hazards. Therefore, the flue gas must be passed through a caustic scrubber (typically containing sodium hydroxide or calcium hydroxide) to precipitate the halogens as harmless salts[3].

Mechanism Molecule 4-(3-Bromobenzoyl)quinoline (C16H10BrNO) Combustion High-Temp Combustion (>1000°C) Molecule->Combustion Thermal Oxidation Gases Raw Flue Gases (CO2, H2O, NOx, HBr) Combustion->Gases Bond Cleavage Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acid Gas Routing Safe Neutralized Salts (NaBr) + Clean Exhaust Scrubber->Safe Chemical Neutralization

Caption: Mechanistic pathway of halogenated quinoline thermal destruction and halogen neutralization.

Spill Response and Decontamination Protocol

Spills involving 4-(3-Bromobenzoyl)quinoline require immediate, calculated action. Because the compound is typically handled as a solid powder or dissolved in organic solvents, the primary risks are dust inhalation and dermal exposure.

Table 2: Spill Response Action Plan

Spill StateImmediate ActionCleanup ProtocolDisposal of Cleanup Material
Solid Powder Isolate area; don N95/P100 respirator, goggles, and nitrile gloves.Do NOT sweep dry. Dampen the powder lightly with a compatible solvent (e.g., water or ethanol) to suppress dust. Absorb with inert pads.Place all pads and contaminated PPE into a sealed bag; label as "Halogenated Solid Debris"[5].
Liquid Solution Extinguish all ignition sources if dissolved in a flammable solvent.Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Scoop into a compatible chemical waste container.Treat as halogenated organic waste. Decontaminate the surface with soap and water[5].

Note: Spilled chemicals and the absorbent materials used to clean the spill are legally classified as hazardous waste the moment they are generated and must never be discarded in the regular trash[5].

References

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Institute Guidelines. Available at: [Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. Available at: [Link]

  • Environmental Protection Agency (EPA), Office of Research and Development. "Quinoline | CASRN 91-22-5 | IRIS." Integrated Risk Information System. Available at: [Link]

  • Vanderbilt University Medical Center (VUMC). "Laboratory Guide for Managing Chemical Waste." Office of Clinical and Research Safety. Available at: [Link]

  • University of Pennsylvania. "Laboratory Chemical Waste Management Guidelines." Environmental Health and Radiation Safety (EHRS). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-(3-Bromobenzoyl)quinoline

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when introducing novel or highly reactive intermediates into your laboratory workflow. 4-(3-Bromobenzoyl)quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when introducing novel or highly reactive intermediates into your laboratory workflow. 4-(3-Bromobenzoyl)quinoline (CAS: 1706429-73-3) is a synthetic intermediate that demands strict handling procedures due to the combined toxicological profiles of its functional groups.

This guide provides the mechanistic reasoning behind required Personal Protective Equipment (PPE), step-by-step operational workflows, and compliant disposal plans to ensure absolute safety and regulatory adherence.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To design an effective safety system, we must first deconstruct the molecular components of 4-(3-Bromobenzoyl)quinoline:

  • The Quinoline Core: Quinoline derivatives are classified under GHS as potential hepatotoxins, severe eye/skin irritants, and . Systemic exposure can lead to long-term health detriments.

  • The Bromobenzoyl Moiety: The addition of a heavy halogen (bromine) significantly increases the molecule's lipophilicity. Mechanistically, this enhances the compound's ability to penetrate the stratum corneum (the skin's outer lipid barrier), making dermal exposure far more dangerous than with unsubstituted analogs.

  • Physical State Hazards: Typically handled as a solid powder, the primary acute risk is the aerosolization of fine particulates during weighing or transfer. Inhalation of these particulates bypasses dermal barriers entirely, delivering the compound directly to the highly vascularized pulmonary tissue.

Quantitative Hazard & Logistical Summary

ParameterSpecification / RequirementMechanistic Rationale
Chemical Class Halogenated Heterocyclic KetoneBromine increases lipophilicity; Quinoline is hepatotoxic.
Primary Hazards Skin/Eye Irritant, Suspected CarcinogenBased on structural alerts (H315, H319, H350).
Glove Material Nitrile (≥ 5-mil) or NeopreneHalogenated aromatics rapidly permeate standard latex.
Eye Protection ANSI Z87.1 Splash GogglesPrevents exposure to aerosolized chemical dust.
Engineering Control Chemical Fume Hood (>100 fpm)Mitigates inhalation risk of fine powders.
Disposal Route EPA RCRA Halogenated Organic WastePrevents environmental contamination; strictly non-drain disposable.

Procedural Workflow: Self-Validating PPE & Handling Protocol

Under the1[1], PPE must be selected based on a rigorous hazard assessment. Do not simply go through the motions; verify each step to ensure the integrity of your protective envelope.

Phase 1: Pre-Operational Validation & PPE Donning
  • Verify Engineering Controls: Before bringing the chemical out of storage, check the chemical fume hood monitor. Causality: The2[2] mandates functional engineering controls. A face velocity of 100–120 feet per minute (fpm) is required to capture aerosolized quinoline dust.

  • Don Body Protection: Put on a 100% cotton or flame-resistant (FR) lab coat with knit cuffs. Causality: Synthetic materials like polyester can melt upon contact with reactive chemicals or fire, fusing to the skin. Knit cuffs provide a seamless interface with gloves, preventing exposed skin at the wrists.

  • Don Eye Protection: Equip ANSI Z87.1-certified chemical splash goggles. Causality: Standard safety glasses leave gaps at the top and sides, allowing settling dust to enter the ocular cavity.

  • Execute Double-Gloving Technique: Perform an inflation test on a pair of standard nitrile gloves to check for micro-tears, then don them. Follow this with a second, heavier-duty pair (≥ 5-mil nitrile). Causality: The lipophilic nature of the bromobenzoyl group allows it to permeate thin barriers over time. Double-gloving creates a chemical break; if the outer glove is contaminated, it can be doffed immediately without exposing the skin.

Phase 2: Operational Handling (Weighing & Transfer)
  • Prepare the Workspace: Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Transfer the Chemical: Use a grounded, anti-static spatula to transfer 4-(3-Bromobenzoyl)quinoline. Causality: Static electricity can cause fine, dry powders to repel and aerosolize aggressively. Grounded tools keep the powder consolidated.

  • Seal and Decontaminate: Immediately seal the stock container. Wipe down the exterior of the container and the balance with a solvent-dampened wipe (e.g., isopropanol) to remove invisible residue before removing items from the hood.

Phase 3: Doffing (Preventing Cross-Contamination)
  • Remove Outer Gloves: Using the glove-in-glove technique, peel the outer gloves off inside the fume hood and dispose of them in the solid hazardous waste bin.

  • Remove Coat and Goggles: With your clean inner gloves, remove your goggles (handling them by the clean straps) and your lab coat.

  • Final Doffing: Remove the inner gloves and immediately wash hands with soap and water for a minimum of 20 seconds.

Spill Response and EPA-Compliant Disposal Plan

If a spill occurs, immediate containment is required to prevent environmental release and laboratory contamination.

  • Spill Protocol: If a spill occurs outside the fume hood, evacuate the immediate area. Don an N95 or P100 particulate respirator. Cover the powder with a damp, inert absorbent (such as vermiculite or sand). Causality: Applying a damp absorbent suppresses the generation of hazardous dust clouds during the sweeping process. Sweep the material using non-sparking tools and place it into a compatible high-density polyethylene (HDPE) container.

  • Disposal Plan: Under3[3] guidelines, 4-(3-Bromobenzoyl)quinoline cannot be disposed of in regular trash or washed down the drain. It must be strictly classified as Halogenated Organic Waste .

  • Storage: Store the sealed waste container in a designated 4[4] within the line of sight of generation. Ensure the label explicitly states "Hazardous Waste: Halogenated Organics (Contains Brominated Quinoline)".

Operational Workflow Visualization

G Start 1. Hazard Assessment & PPE Donning Hood 2. Engineering Controls (Fume Hood Verification) Start->Hood Handle 3. Chemical Handling (Weighing & Transfer) Hood->Handle Spill Spill Event Detected? Handle->Spill Clean 4a. Spill Response (Dust Suppression & Cleanup) Spill->Clean Yes Dispose 4b. EPA RCRA Disposal (Halogenated Waste) Spill->Dispose No Clean->Dispose Doff 5. PPE Doffing & Decontamination Dispose->Doff

Workflow for the safe handling, spill response, and disposal of 4-(3-Bromobenzoyl)quinoline.

References

  • Sigma-Aldrich. "Quinoline Safety Data Sheet." Sigma-Aldrich.
  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories." PMC.
  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." MasterControl.
  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC.
  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-(3-Bromobenzoyl)quinoline
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4-(3-Bromobenzoyl)quinoline
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